Thionazin-oxon
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
diethyl pyrazin-2-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWESVGJAXCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042519 | |
| Record name | Zinophos O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-55-9 | |
| Record name | Thionazin-oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinophos O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIONAZIN-OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M238N5SSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Mechanism of Thionazin-oxon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Acetylcholinesterase and the Impact of Organophosphate Inhibition
Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the termination of nerve impulses at cholinergic synapses and neuromuscular junctions. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a vital process for maintaining normal neuromuscular function.
Organophosphate insecticides, such as thionazin, are thiophosphates that undergo metabolic activation in vivo to their corresponding oxygen analogs, or "oxons". In the case of thionazin, this active metabolite is thionazin-oxon. These oxons are potent inhibitors of AChE. The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, leading to a state known as a cholinergic crisis. This can manifest as a range of symptoms from muscle twitching and salivation to convulsions, respiratory failure, and ultimately, death.
The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound
The inhibitory action of this compound on AChE is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme's active site.
2.1. Phosphorylation of the Active Site Serine
The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue (Ser203 in human AChE). This compound, as a substrate analog of acetylcholine, binds to the active site of the enzyme. The phosphorus atom of the oxon is then subject to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a covalent phosphoryl-serine bond and the release of a leaving group, in this case, the pyrazinyl moiety. This phosphorylation effectively renders the enzyme inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.
2.2. The "Aging" Phenomenon
Following phosphorylation, the enzyme-inhibitor complex can undergo a further, time-dependent process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom. This dealkylation results in a negatively charged phosphoryl-enzyme adduct that is highly resistant to both spontaneous hydrolysis and reactivation by nucleophilic agents such as oximes. This "aged" state represents a permanent and irreversible inhibition of the enzyme.
Quantitative Analysis of Acetylcholinesterase Inhibition
A critical aspect of understanding the potency of an AChE inhibitor is the quantitative analysis of its interaction with the enzyme. Key kinetic parameters include the bimolecular rate constant (kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
Disclaimer: Despite extensive literature searches, specific quantitative kinetic data for the inhibition of acetylcholinesterase by this compound could not be located. The following tables present data for other well-characterized organophosphate oxons (paraoxon, chlorpyrifos-oxon, and diazinon-oxon) to provide a comparative framework for understanding the potency of this class of inhibitors.
Table 1: Bimolecular Rate Constants (kᵢ) for the Inhibition of Acetylcholinesterase by Various Organophosphate Oxons.
| Organophosphate Oxon | Enzyme Source | kᵢ (M⁻¹min⁻¹) | Reference |
| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [1] |
| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |
| Paraoxon | Fetal Bovine Serum AChE | 3.2 x 10⁵ | [1] |
| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |
| Chlorpyrifos-oxon | Human Red Blood Cell AChE | 3.8 x 10⁶ | [1] |
| Chlorpyrifos-oxon | Recombinant Mouse AChE | 5.1 x 10⁶ | [1] |
| Diazinon-oxon | Neonatal Rat Brain ChE (PND 5) | 5.7 x 10⁷ | [2] |
| Diazinon-oxon | Neonatal Rat Brain ChE (PND 17) | 1.2 x 10⁷ | [2] |
| Diazinon-oxon | Adult Rat Brain ChE | 1.2 x 10⁷ | [2] |
Table 2: IC₅₀ Values for Acetylcholinesterase Inhibition by Organophosphate Oxons.
| Organophosphate Oxon | Enzyme Source | IC₅₀ (µM) | Reference |
| Paraoxon | Not Specified | Not Specified | |
| Chlorpyrifos-oxon | Not Specified | Not Specified | |
| Diazinon-oxon | Not Specified | Not Specified |
Note: Specific IC₅₀ values for these oxons under standardized conditions were not consistently available in the reviewed literature, highlighting the importance of experimental determination for each specific inhibitor and enzyme source.
Experimental Protocols for Assessing Acetylcholinesterase Inhibition
The most widely used method for determining AChE activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.
4.1. The Ellman Method
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel, bovine erythrocytes, or recombinant human)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
This compound or other inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure for Determining IC₅₀:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a serial dilution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer, ATCI, and DTNB.
-
Control wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.
-
Inhibitor wells: Add inhibitor solution at various concentrations, AChE solution, and DTNB.
-
-
Pre-incubation:
-
Add the AChE solution to the control and inhibitor wells.
-
Add the corresponding buffer or inhibitor solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the ATCI solution to all wells simultaneously to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Mechanism and Experimental Workflow
Diagrams created using Graphviz (DOT language)
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Caption: Experimental Workflow for the Ellman Method.
Conclusion
This compound, the active metabolite of thionazin, is a potent inhibitor of acetylcholinesterase, acting through the phosphorylation of a critical serine residue in the enzyme's active site. This covalent modification can undergo a subsequent "aging" process, leading to irreversible enzyme inactivation. The resulting accumulation of acetylcholine disrupts normal neurotransmission, leading to the characteristic symptoms of organophosphate poisoning. While specific kinetic data for this compound remains elusive in the current literature, the provided data for analogous compounds and the detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate this and other organophosphate inhibitors. A thorough understanding of the mechanism and kinetics of AChE inhibition is paramount for the development of effective countermeasures and therapeutics against organophosphate poisoning.
References
Thionazin-oxon: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionazin-oxon, the oxygen analog of the organophosphorus nematicide and insecticide Thionazin, is a potent neurotoxic agent. Its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the fundamental biochemical interactions of this compound. Detailed experimental protocols for the assessment of its properties and a visualization of its impact on signaling pathways are included to support further research and development in toxicology and pharmacology.
Chemical Structure and Identification
This compound, systematically named diethyl pyrazin-2-yl phosphate, is the oxidized and more potent metabolite of Thionazin. The substitution of the sulfur atom with an oxygen atom in the phosphate group significantly enhances its electrophilicity, thereby increasing its potency as an acetylcholinesterase inhibitor.
Chemical Formula: C₈H₁₃N₂O₄P[1]
IUPAC Name: diethyl pyrazin-2-yl phosphate[1]
CAS Number: 7359-55-9[1]
Molecular Weight: 232.17 g/mol
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are not extensively documented in publicly available literature. The majority of available data pertains to its parent compound, Thionazin. However, based on the structural similarities to other organophosphate oxons, certain properties can be inferred. The data presented below is a combination of computed values and data from structurally related compounds, which should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Weight | 232.17 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| LogP (Octanol-Water Partition Coefficient) | 0.3 (Computed) | PubChem |
Note: The lack of experimentally determined values highlights a significant data gap for this compound and underscores the need for further empirical studies.
Mechanism of Action and Signaling Pathway
The primary pharmacological and toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron or muscle cell to repolarize.
This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of the phosphate group is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive.
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation of the cholinergic system is responsible for the observed signs of toxicity.
Below is a diagram illustrating the cholinergic signaling pathway and the point of inhibition by this compound.
Caption: Cholinergic signaling pathway and inhibition by this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro method to determine the inhibitory potential of a compound on acetylcholinesterase activity.
Objective: To quantify the in vitro inhibition of acetylcholinesterase by this compound and to determine its IC₅₀ (half-maximal inhibitory concentration).
Materials:
-
Purified acetylcholinesterase (from electric eel or human erythrocytes)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare working solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Below is a logical workflow diagram for this experimental protocol.
References
Thionazin-oxon: A Technical Guide to the Metabolite of the Insecticide Thionazin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thionazin-oxon, the primary active metabolite of the organothiophosphate insecticide thionazin. Thionazin itself is a potent nematicide and insecticide, but its toxicity is significantly enhanced through metabolic activation to this compound. This document details the chemical and physical properties of both compounds, outlines the metabolic pathway leading to the formation of this compound, and delves into its primary mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, this guide presents available toxicological data, outlines detailed experimental protocols for the analysis of these compounds and for assessing their biological activity, and explores potential non-cholinergic mechanisms of toxicity. The information is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.
Introduction
Thionazin, also known as Zinophos, is an organothiophosphate pesticide once used for the control of nematodes and soil-dwelling insects.[1] Like other phosphorothionates, thionazin undergoes metabolic bioactivation in organisms to its oxygen analog, this compound. This conversion dramatically increases its toxicity by enhancing its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the properties, metabolism, and toxicological profile of this compound is crucial for assessing the environmental and health risks associated with thionazin exposure and for the development of potential antidotes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of thionazin and its active metabolite, this compound, is presented in Table 1.
| Property | Thionazin | This compound |
| IUPAC Name | O,O-Diethyl O-(pyrazin-2-yl) phosphorothioate | diethyl pyrazin-2-yl phosphate |
| CAS Number | 297-97-2 | 7359-55-9 |
| Molecular Formula | C₈H₁₃N₂O₃PS | C₈H₁₃N₂O₄P |
| Molecular Weight | 248.24 g/mol | 232.17 g/mol |
| Appearance | Amber liquid (pure); Light brown to tan liquid (technical) | Data not available |
| Solubility | Miscible with most organic solvents | Data not available |
Metabolism of Thionazin to this compound
The primary metabolic pathway for the activation of thionazin is the oxidative desulfuration of the P=S bond to a P=O bond, resulting in the formation of this compound. This reaction is primarily catalyzed by cytochrome P450 (CYP450) monooxygenases in the liver of vertebrates and in analogous enzyme systems in invertebrates.
The metabolic conversion is a critical step in the toxification of thionazin, as the oxon form is a much more potent inhibitor of acetylcholinesterase.
Caption: Metabolic activation of Thionazin to this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.
This compound, as an organophosphate, acts as an irreversible inhibitor of AChE. The phosphorus atom of the oxon is electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphate-enzyme complex. The phosphorylated enzyme is catalytically inactive and cannot hydrolyze acetylcholine.
The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a cholinergic crisis. Symptoms of poisoning include muscle tremors, convulsions, paralysis, and in severe cases, death due to respiratory failure.[2]
Caption: Mechanism of Acetylcholinesterase inhibition by this compound.
Toxicological Data
Quantitative toxicological data for thionazin and its oxon metabolite are crucial for risk assessment. While specific data for this compound is limited in publicly available literature, data for the parent compound and analogous organophosphate oxons provide valuable context.
| Compound | Test Organism | Route | Value | Reference |
| Thionazin | Rat | Oral LD50 | 12 mg/kg | [2] |
| Thionazin | Rat | Percutaneous LD50 | 11 mg/kg | [2] |
LD50: Median lethal dose.
The toxicity of this compound is expected to be significantly higher than that of thionazin due to its enhanced affinity for acetylcholinesterase. For other organophosphates, the oxon metabolites can be several orders of magnitude more potent as AChE inhibitors.
Potential Non-Cholinergic Mechanisms
While AChE inhibition is the primary mechanism of acute toxicity, research on other organophosphates suggests that their oxon metabolites may also exert toxic effects through non-cholinergic pathways, particularly in the context of developmental neurotoxicity. These potential mechanisms include:
-
Interference with Cell Signaling Pathways: Organophosphate oxons have been shown to affect various signaling cascades involved in neuronal development, including adenylyl cyclase and protein kinase pathways.
-
Disruption of Axonal Growth and Neurite Outgrowth: Studies on analogues like diazinon-oxon have indicated that they can impair the development of axon-like processes in differentiating neuroblastoma cells.
-
Effects on the Serotonergic System: Perinatal exposure to some organophosphates has been linked to alterations in the development of the serotonin system.
Further research is needed to specifically elucidate the non-cholinergic targets and signaling pathways affected by this compound.
References
In Vitro Neurotoxicity of Thionazin-oxon on Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific in vitro neurotoxicity data for Thionazin-oxon on neuronal cells. This guide synthesizes information on the well-established mechanisms of action for organophosphate (OP) compounds and leverages data from closely related and extensively studied OP-oxons, such as chlorpyrifos-oxon and diazinon-oxon, to provide a representative overview of the expected neurotoxic effects and the methodologies for their assessment. All data and protocols presented herein from analogous compounds should be considered illustrative and interpreted with caution in the context of this compound.
Introduction
Thionazin, also known as Zinophos, is an organothiophosphate insecticide and nematicide. Its primary mechanism of toxicity is mediated through its metabolic activation to this compound. Like other organophosphate oxons, this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine. The irreversible inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent neurotoxicity. Beyond its primary anticholinergic activity, evidence from related organophosphate compounds suggests that this compound may also induce neurotoxicity through secondary mechanisms, including oxidative stress and apoptosis. This technical guide provides an in-depth overview of the anticipated in vitro neurotoxicity of this compound on neuronal cells, drawing parallels from analogous, well-characterized organophosphate oxons.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The hallmark of organophosphate oxon neurotoxicity is the irreversible inhibition of acetylcholinesterase. This occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme, rendering it unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to a state of persistent neuronal excitation, known as cholinergic crisis, which can culminate in neuronal cell death.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibition Kinetics of Representative Organophosphate Oxons
| Compound | Enzyme Source | k_i (M⁻¹min⁻¹) | Citation |
| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [1] |
| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |
| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |
| Chlorpyrifos-oxon | Recombinant Mouse AChE | 5.1 x 10⁶ | [1] |
Secondary Mechanisms of Neurotoxicity
In addition to direct cholinergic toxicity, in vitro studies with other organophosphate oxons have revealed secondary mechanisms that contribute to neuronal cell death. These are likely to be relevant for this compound and include oxidative stress and the induction of apoptosis.
Oxidative Stress
Organophosphate exposure has been linked to the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. This imbalance between the production of ROS and the antioxidant capacity of the cell can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to neuronal dysfunction and death.
Table 2: Indicators of Oxidative Stress Induced by a Representative Organophosphate (Diazinon) in an In Vitro Model
| Parameter | Cell Type/System | Observation | Citation |
| Reactive Oxygen Species (ROS) Generation | Neonatal mouse testes in vitro culture | Increased DHE fluorescence intensity with 100 µM Diazinon treatment. | [2] |
| Heme oxygenase-1 Protein Levels | Neonatal mouse testes in vitro culture | Elevated protein levels with 100 µM Diazinon treatment. | [2] |
Apoptosis
Apoptosis, or programmed cell death, is a crucial process for the removal of damaged or unnecessary cells. Studies on organophosphate oxons have demonstrated their ability to trigger apoptotic cascades in neuronal cells. This can be initiated by various cellular stressors, including cholinergic overstimulation and oxidative damage.
Table 3: Markers of Apoptosis Induced by a Representative Organophosphate Oxon (Chlorpyrifos-oxon) in SH-SY5Y Cells
| Apoptotic Marker | Observation |
| ER Stress-Related Proteins (GRP78, GRP94, p-IRE1α, XBP1-s) | Dose-dependent increase in expression. |
| Apoptotic Events | Dose-dependent increase. |
| Effect of ER Stress Inhibitor (4-PBA) | Effective inhibition of ER stress protein expression and apoptotic events. |
| Effect of IRE1α Inhibitor (STF-083010) | Partial attenuation of CPO-induced apoptosis. |
| Effect of Antioxidant (NAC) | Partial attenuation of CPO-induced apoptosis. |
Experimental Protocols for In Vitro Neurotoxicity Assessment
The following are detailed methodologies for key experiments used to assess the in vitro neurotoxicity of organophosphate compounds. These protocols are representative and can be adapted for the study of this compound.
Cell Culture
-
Cell Line: Human neuroblastoma cells (e.g., SH-SY5Y) are a commonly used model for in vitro neurotoxicity studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF) (e.g., 50 ng/mL).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate differentiated or undifferentiated neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound (or a representative OP-oxon) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Acetylcholinesterase Activity Assay (Ellman's Method)
-
Cell Lysate Preparation: After exposure to the test compound, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1% Triton X-100).
-
Reaction Mixture: In a 96-well plate, add 50 µL of cell lysate, 100 µL of 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 10 mM acetylthiocholine iodide (ATCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes at room temperature using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and express AChE activity as a percentage of the control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound as described for the viability assay.
-
Probe Loading: After treatment, wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Express ROS levels as a percentage of the control.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound.
-
Assay Reagent Addition: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the assay reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express caspase-3/7 activity as a fold change relative to the control.
Visualization of Pathways and Workflows
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: A generalized workflow for assessing the in vitro neurotoxicity of a test compound on neuronal cells.
Postulated Signaling Pathways of this compound Neurotoxicity
Caption: Postulated signaling pathways for this compound-induced neurotoxicity in neuronal cells.
Conclusion
While direct experimental evidence for the in vitro neurotoxicity of this compound on neuronal cells is limited, the well-established toxicology of organophosphate oxons provides a strong framework for predicting its effects. The primary mechanism of toxicity is undoubtedly the inhibition of acetylcholinesterase, leading to cholinergic crisis and excitotoxicity. Furthermore, secondary mechanisms involving oxidative stress and apoptosis are highly likely to contribute to its neurotoxic profile. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to investigate the specific effects of this compound and to develop potential therapeutic interventions. Further research is imperative to delineate the precise molecular pathways and quantitative toxicological parameters for this compound.
References
Thionazin-Oxon: An In-Depth Technical Guide to its Impact on Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin, an organothiophosphate insecticide and nematicide, exerts its primary neurotoxic effects through its active metabolite, thionazin-oxon. This oxon analog is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in cholinergic signaling. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. This guide provides a detailed technical overview of the mechanisms by which this compound disrupts cholinergic signaling pathways, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of this compound is the enzyme acetylcholinesterase. By phosphorylating the serine hydroxyl group within the active site of AChE, this compound irreversibly inactivates the enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation and subsequent hyperstimulation of cholinergic receptors throughout the central and peripheral nervous systems.
Table 1: Acetylcholinesterase Inhibition by Organophosphate Oxons (Reference Compounds)
| Organophosphate Oxon | Enzyme Source | IC50 | k_i (M⁻¹min⁻¹) | Reference |
| Paraoxon-ethyl | Bovine Erythrocyte AChE | 3.6 nM | 1.2 x 10⁸ | (Not specified) |
| Chlorpyrifos-oxon | Rat Brain AChE | ~1-10 nM | 1.24 x 10⁷ | [1] |
| Diazinon-oxon | Rat Brain AChE | Not specified | 1.3 x 10⁶ | [1] |
Note: IC50 and k_i values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here are for comparative purposes.
Interaction with Cholinergic Receptors
Beyond AChE inhibition, evidence suggests that some organophosphate oxons can directly interact with cholinergic receptors, potentially modulating their function independently of acetylcholine levels.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. Overstimulation of nAChRs due to ACh accumulation can lead to initial neuronal excitation followed by receptor desensitization and neuromuscular blockade. While direct binding studies of this compound on nAChRs are scarce, research on other organophosphates suggests potential interactions.
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors that mediate slower, more prolonged cholinergic responses. Studies on chlorpyrifos-oxon have shown direct binding to muscarinic receptors, particularly the M2 subtype, which can interfere with downstream signaling pathways such as the inhibition of adenylyl cyclase.[2]
Specific binding affinity data for this compound with nAChRs and mAChRs is not available in the current literature. The following table provides reference data for the interaction of other compounds with these receptors.
Table 2: Ligand Interactions with Cholinergic Receptors (Reference Compounds)
| Compound | Receptor Subtype | Binding Affinity (K_d or K_i) | Assay Type | Reference |
| Acetylcholine | Nicotinic (α4β2) | ~1 µM (EC50) | Functional Assay | (Not specified) |
| Nicotine | Nicotinic (α4β2) | ~1 nM (K_i) | Radioligand Binding | [3] |
| Acetylcholine | Muscarinic M1 | ~100 nM (K_i) | Radioligand Binding | (Not specified) |
| Atropine | Muscarinic (non-selective) | ~1 nM (K_i) | Radioligand Binding | (Not specified) |
| Chlorpyrifos-oxon | Muscarinic M2 | 22.1 nM (IC50) | Radioligand Binding | [2] |
Signaling Pathways Affected by this compound
The disruption of cholinergic signaling by this compound impacts numerous downstream pathways. The following diagrams illustrate the primary mechanism of action and the subsequent effects on both nicotinic and muscarinic signaling.
References
Thionazin-Oxon: An In-Depth Technical Guide for the Study of Organophosphate-Induced Delayed Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate-induced delayed neuropathy (OPIDN) is a severe neurodegenerative condition resulting from exposure to certain organophosphorus (OP) compounds. It manifests as a distal axonopathy, leading to weakness, ataxia, and paralysis, with symptoms typically appearing weeks after exposure. The primary molecular target implicated in the initiation of OPIDN is Neuropathy Target Esterase (NTE), a serine hydrolase found in the nervous system. The mechanism is believed to involve not just the inhibition of NTE, but also a subsequent "aging" process of the inhibited enzyme. While a variety of organophosphates are known to induce this condition, this guide focuses on the utility of thionazin-oxon, the active metabolite of the nematicide and insecticide thionazin (also known as Zinophos), as a tool for studying the mechanisms and potential therapies for OPIDN. Thionazin itself is no longer commercially produced in the United States.
This technical guide provides a comprehensive overview of the methodologies and data relevant to the use of this compound in OPIDN research. It is intended to serve as a foundational resource for researchers designing and conducting studies in this specialized area of neurotoxicology.
Core Concepts in OPIDN and the Role of Neuropathy Target Esterase
The development of OPIDN is a two-step process involving the interaction of the organophosphate with Neuropathy Target Esterase (NTE).
-
Inhibition of NTE: The organophosphate covalently binds to the active site of NTE, inhibiting its normal enzymatic function.
-
Aging of the Inhibited Enzyme: The organophosphate-NTE complex undergoes a conformational change, typically involving the cleavage of an R-group from the phosphorus atom. This "aged" enzyme is resistant to reactivation and is thought to trigger the downstream cascade of events leading to axonal degeneration.
It is the formation of this aged, and therefore abnormally modified, NTE that is considered the critical initiating event in OPIDN, rather than simply the loss of its enzymatic activity.
Quantitative Data
At present, specific quantitative data for this compound, such as its IC50 for NTE inhibition and in vivo dose-response relationships for inducing OPIDN, are not widely available in publicly accessible literature. Researchers are encouraged to perform initial dose-finding and enzyme inhibition kinetic studies to establish these parameters for their specific experimental systems. For reference, other organophosphates known to cause OPIDN are often studied in the hen, the preferred animal model for this condition.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for studying OPIDN using this compound.
In Vivo Induction of OPIDN in Hens
The adult hen is the most sensitive and widely used animal model for OPIDN studies.
Materials:
-
Adult laying hens (approximately 1-2 years old)
-
This compound (synthesis or custom order may be required)
-
Vehicle for administration (e.g., corn oil, peanut oil)
-
Gavage needles
-
Atropine sulfate (for managing acute cholinergic toxicity)
-
Pralidoxime (2-PAM) (optional, for managing acute cholinergic toxicity)
Procedure:
-
Acclimatization: House hens in individual cages with free access to food and water for at least one week prior to the experiment.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be determined from pilot studies.
-
Administration: Administer the this compound solution orally via gavage. A single dose is typically sufficient to induce OPIDN.
-
Management of Acute Toxicity: Monitor the hens closely for signs of acute cholinergic toxicity (e.g., salivation, lacrimation, diarrhea, respiratory distress). If necessary, administer atropine sulfate (e.g., 1-10 mg/kg, intramuscularly) to manage these symptoms. Pralidoxime may also be used to reactivate acetylcholinesterase.
-
Clinical Observation and Scoring: Observe the hens daily for a period of at least 21 days for the onset and progression of neurological deficits. Use a standardized scoring system to quantify the severity of ataxia and paralysis.
Clinical Ataxia Scoring Scale for Hens:
| Score | Description |
| 0 | Normal gait |
| 1 | Slight, but definite unsteadiness |
| 2 | Unsteady gait, some difficulty in turning |
| 3 | Marked unsteadiness, frequent stumbling |
| 4 | Severe ataxia, unable to stand for more than a few seconds |
| 5 | Complete paralysis of the legs |
Neuropathy Target Esterase (NTE) Activity Assay
This assay is used to measure the inhibition of NTE in nervous tissue following exposure to this compound.
Materials:
-
Brain and spinal cord tissue from treated and control animals
-
Homogenization buffer (e.g., Tris-sucrose buffer)
-
Phenyl valerate (substrate)
-
Mipafox (a specific NTE inhibitor, for defining NTE activity)
-
Paraoxon (an inhibitor of other esterases, but not NTE)
-
4-aminophenol (for colorimetric detection)
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Euthanize the animals at a predetermined time point after dosing. Quickly dissect the brain and spinal cord and place them in ice-cold homogenization buffer.
-
Homogenization: Homogenize the tissues and prepare a microsomal fraction by differential centrifugation.
-
Assay: The assay is based on the differential inhibition of esterases. The total phenyl valerate hydrolysis is measured. Then, the activity in the presence of paraoxon (which inhibits non-NTE esterases) is measured. Finally, the activity in the presence of both paraoxon and mipafox (which inhibits NTE) is measured.
-
Calculation: NTE activity is calculated as the difference between the activity in the presence of paraoxon and the activity in the presence of both paraoxon and mipafox.
-
Data Analysis: Express NTE activity as a percentage of the activity in control animals.
Histopathological Examination
Histopathology is essential to confirm the characteristic axonal degeneration of OPIDN.
Materials:
-
Spinal cord and peripheral nerve (e.g., sciatic nerve) tissues
-
Formalin (10% neutral buffered) for fixation
-
Paraffin or resin for embedding
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin (H&E), Luxol Fast Blue, silver stains for axons)
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the in vivo study, collect spinal cord and sciatic nerve samples and fix them in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the tissues through a series of graded alcohols and embed them in paraffin or resin.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome.
-
Staining: Stain the sections with H&E for general morphology and with specialized stains to visualize myelin and axons.
-
Microscopic Examination: Examine the sections under a light microscope for evidence of axonal swelling, fragmentation, and secondary demyelination, which are characteristic features of OPIDN.
Electrophysiological Studies
Nerve conduction studies can be used to assess the functional deficits in peripheral nerves.
Materials:
-
Anesthetized animal
-
Stimulating and recording electrodes
-
Electrophysiology recording system
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Nerve Exposure: Surgically expose a peripheral nerve, such as the sciatic nerve.
-
Electrode Placement: Place stimulating electrodes at a proximal point on the nerve and recording electrodes at a distal point.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus to the nerve and record the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP).
-
Data Analysis: Measure the amplitude of the action potential and the nerve conduction velocity. A decrease in amplitude is indicative of axonal loss.
Mandatory Visualizations
Signaling Pathway of OPIDN Initiation
Caption: Initiation of OPIDN by this compound.
Experimental Workflow for Assessing OPIDN
Caption: Experimental Workflow for OPIDN Studies.
Conclusion
This compound, while not a commonly studied organophosphate in the context of OPIDN, presents a potentially valuable tool for researchers in this field. By adapting the established protocols outlined in this guide, scientists can investigate the fundamental mechanisms of OPIDN and evaluate novel therapeutic strategies. The key to successful research in this area lies in careful dose-finding studies, consistent clinical scoring, and a multi-faceted approach to endpoint analysis, incorporating biochemical, histopathological, and functional assessments. The provided diagrams offer a clear visual representation of the core concepts and experimental flow, aiding in the design and execution of robust and informative studies.
Unveiling the Acute Toxicity of Thionazin-Oxon: A Technical Guide for Researchers
An In-depth Examination of the Cholinergic Crisis and its Manifestations in Animal Models
Thionazin-oxon, the active metabolite of the organophosphate nematicide and insecticide Thionazin, exerts its potent toxic effects through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve endings, precipitating a state of cholinergic crisis characterized by a cascade of severe physiological and neurological symptoms. This technical guide provides a comprehensive overview of the acute toxicity symptoms of this compound exposure in animal models, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism underlying the acute toxicity of this compound is the phosphorylation of the serine hydroxyl group at the active site of AChE. This covalent modification inactivates the enzyme, preventing the breakdown of acetylcholine in the synaptic cleft. The resulting overstimulation of muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems leads to the clinical manifestations of a cholinergic crisis.
Figure 1: Signaling pathway of this compound induced acetylcholinesterase inhibition.
Quantitative Toxicity Data
Table 1: Acute Lethal Dose (LD50) of Thionazin in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 3.5 - 12 |
| Mouse | Oral | 6 |
| Rabbit | Dermal | 11 - 25 |
Table 2: Acute Lethal Dose (LD50) of Diazinon in Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 300 - 850 |
| Rat | Dermal | >2150 |
| Rabbit | Dermal | >2020 |
Clinical Manifestations of Acute Toxicity
Exposure to this compound induces a rapid onset of signs consistent with a cholinergic crisis. These symptoms are a direct result of the overstimulation of the parasympathetic nervous system and neuromuscular junctions.
Commonly Observed Symptoms in Animal Models:
-
Muscarinic Effects:
-
Salivation (sialorrhea)
-
Lacrimation (excessive tearing)
-
Urination
-
Defecation (diarrhea)
-
Gastrointestinal distress (cramping, emesis)
-
Bronchospasm and bronchorrhea (excessive bronchial secretions)
-
Miosis (pupil constriction)
-
Bradycardia (slowed heart rate)
-
-
Nicotinic Effects:
-
Muscle fasciculations (involuntary muscle twitching)
-
Tremors
-
Muscle weakness
-
Paralysis
-
-
Central Nervous System (CNS) Effects:
-
Restlessness
-
Ataxia (incoordination)
-
Seizures
-
Respiratory depression
-
Coma
-
The severity and time of onset of these symptoms are dose-dependent. Higher doses lead to a more rapid and severe presentation of the cholinergic toxidrome.
Experimental Protocols
The following sections detail standardized methodologies for assessing the acute toxicity and cholinesterase-inhibiting effects of organophosphates like this compound in animal models.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.
Figure 2: Workflow for acute oral toxicity testing based on OECD Guideline 423.
Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days prior to the study.
-
Dosing: The test substance is administered orally via gavage. A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: The primary endpoint is mortality, which is used to estimate the LD50 value and classify the substance's toxicity.
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for determining cholinesterase activity in biological samples.
Principle: The assay measures the rate of hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.
Figure 3: Experimental workflow for determining cholinesterase activity.
Procedure:
-
Sample Preparation: Blood is collected, and plasma and red blood cells are separated. Tissues (e.g., brain) are homogenized in a suitable buffer.
-
Reaction Mixture: The sample (or homogenate) is added to a reaction mixture containing DTNB and a phosphate buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Measurement: The change in absorbance over time is recorded using a spectrophotometer.
-
Calculation: The rate of TNB formation is proportional to the cholinesterase activity, which is calculated using the molar extinction coefficient of TNB.
Conclusion
This compound is a highly toxic organophosphate that induces a rapid and severe cholinergic crisis in animal models. The hallmark of its acute toxicity is the profound inhibition of acetylcholinesterase, leading to a well-defined set of muscarinic, nicotinic, and central nervous system symptoms. Understanding the quantitative toxicity, clinical signs, and the underlying mechanism of action is crucial for researchers and professionals involved in drug development and toxicology. The standardized protocols provided in this guide offer a framework for the consistent and reliable assessment of the acute toxicity of this compound and other related organophosphates. Further research is warranted to establish specific LD50 values for this compound to refine risk assessments.
Thionazin-Oxon: A Technical Guide for the Induction of Experimental Seizures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of thionazin-oxon, the active metabolite of the organophosphate pesticide thionazin, as a tool for inducing experimental seizures in preclinical research. Organophosphate-induced seizures serve as a critical model for studying the pathophysiology of status epilepticus, neurotoxicology, and for the development of novel anticonvulsant therapies. This document outlines the mechanism of action of this compound, provides detailed experimental protocols for seizure induction in rodent models, and presents key quantitative data in a structured format. Furthermore, it includes mandatory visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the methodologies and underlying biological processes.
Introduction
Organophosphorus compounds, including pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in a state of cholinergic hyperactivation.[1] This hyperstimulation of muscarinic and nicotinic acetylcholine receptors in the central nervous system can trigger severe and prolonged seizures, often progressing to status epilepticus.[1] this compound, the biologically active form of thionazin, is a powerful AChE inhibitor used to model these neurotoxic effects in a controlled laboratory setting. Understanding the mechanisms and protocols for utilizing this compound is essential for advancing research in epilepsy, neuroprotection, and the development of medical countermeasures against organophosphate poisoning.
Mechanism of Action
The primary mechanism of this compound-induced seizures is the irreversible inhibition of acetylcholinesterase.[2] This leads to an accumulation of acetylcholine in neuronal synapses, causing a "cholinergic crisis".[1] The seizure progression can be broadly divided into two phases:
-
Initiation (Cholinergic Phase): The excess acetylcholine excessively stimulates postsynaptic cholinergic receptors, particularly muscarinic M1 receptors.[3][4] This initial phase is characterized by generalized cholinergic hyperactivity.
-
Propagation and Maintenance (Glutamatergic Phase): The sustained neuronal depolarization triggered by cholinergic overstimulation leads to the excessive release of the excitatory neurotransmitter glutamate.[5] This activates N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium (Ca2+) into neurons.[5][6] This calcium overload activates a cascade of intracellular enzymes, including proteases and lipases, and promotes the generation of reactive oxygen species, ultimately causing neuronal damage and death through excitotoxicity.[5]
Quantitative Data
The following tables summarize key quantitative data for thionazin and related organophosphates used in experimental seizure models.
Table 1: Acute Toxicity of Thionazin in Rats
| Parameter | Route of Administration | Value | Reference |
| LD50 | Oral | 12 mg/kg | [7] |
| LD50 | Percutaneous | 11 mg/kg | [7] |
Table 2: Experimental Dosages of Organophosphates for Seizure Induction in Rats
| Compound | Dosage | Route of Administration | Supportive Agents | Seizure Incidence | Reference |
| Paraoxon | 1.00 mg/kg | Subcutaneous | Atropine (2 mg/kg), 2-PAM (50 mg/kg) | 78% | [8] |
| Diisopropyl fluorophosphate (DFP) | 1.25 mg/kg | Subcutaneous | Atropine (2 mg/kg), 2-PAM (50 mg/kg) | 79% | [8] |
| Paraoxon | 200 nmol | Intrahippocampal Infusion | None | 82.7% | [8] |
Experimental Protocols
Animal Models
Male Sprague-Dawley or Wistar rats are commonly used for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Seizure Induction via Subcutaneous Injection
This protocol is adapted from studies using paraoxon and DFP and can be used as a template for this compound, with appropriate dose adjustments.
-
Preparation of Solutions:
-
This compound should be dissolved in a suitable vehicle, such as peanut oil or a saline solution containing a small percentage of ethanol or DMSO to aid solubility. The final concentration should be calculated to deliver the desired dose in a volume of approximately 1 ml/kg.
-
Atropine sulfate (to counteract peripheral muscarinic effects) and pralidoxime (2-PAM, an acetylcholinesterase reactivator that does not readily cross the blood-brain barrier) are dissolved in sterile saline.[8]
-
-
Administration:
-
Administer atropine sulfate (e.g., 2 mg/kg) and 2-PAM (e.g., 25-50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes prior to the administration of the organophosphate.[8]
-
Administer the prepared this compound solution via subcutaneous injection into the dorsal neck region.
-
-
Monitoring:
-
Immediately after administration, place the animal in a clear observation chamber.
-
Monitor continuously for behavioral signs of seizures using a standardized seizure scoring scale (e.g., a modified Racine scale).
-
Simultaneously record electroencephalographic (EEG) activity using pre-implanted cortical or hippocampal electrodes to correlate behavioral seizures with electrographic seizure activity. Seizures are typically defined as high-frequency (>5 Hz), high-amplitude (>2x baseline) spike-wave discharges.
-
Quantification of Neuronal Activity and Degeneration
-
Tissue Preparation: Two hours after seizure onset, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 30-40 µm coronal sections using a cryostat.
-
Immunohistochemistry:
-
Wash sections in phosphate-buffered saline (PBS).
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the staining using a diaminobenzidine (DAB) substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Analysis: Quantify c-Fos positive cells in specific brain regions (e.g., hippocampus, amygdala, piriform cortex) using microscopy and image analysis software.
-
Tissue Preparation: 24 hours after seizure onset, prepare brain sections as described for c-Fos immunohistochemistry. Mount sections onto gelatin-coated slides.
-
Staining Procedure:
-
Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol for 5 minutes.[9]
-
Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.[9]
-
Incubate in a 0.06% potassium permanganate solution for 10 minutes.[9]
-
Rinse in distilled water for 2 minutes.[9]
-
Transfer to the Fluoro-Jade C staining solution (0.0004% in 0.1% acetic acid) for 10-30 minutes.[9][10]
-
Rinse with distilled water.
-
Dry the slides, clear with xylene, and coverslip with a non-aqueous mounting medium.
-
-
Analysis: Visualize and quantify degenerating neurons (bright green fluorescence) using a fluorescence microscope with a blue light excitation filter.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced seizures.
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Thionazin (Ref: AC 18133 ) [sitem.herts.ac.uk]
- 3. Acetylcholine receptor activation enhances NMDA-mediated responses in the rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosensis.com [biosensis.com]
- 5. neurology.org [neurology.org]
- 6. Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Programmed mechanisms of status epilepticus-induced neuronal necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoro-Jade C staining [bio-protocol.org]
Cellular Uptake and Distribution of Thionazin-Oxon In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thionazin, an organophosphate pesticide, exerts its primary toxic effects through its active metabolite, Thionazin-oxon, a potent inhibitor of acetylcholinesterase. Understanding the cellular uptake and distribution of this compound is critical for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's behavior in vitro. Due to the scarcity of direct research on this compound, this document synthesizes information from studies on analogous organophosphate compounds, such as paraoxon and chlorpyrifos-oxon, to infer potential mechanisms and propose experimental frameworks. This guide covers probable mechanisms of cellular entry, potential subcellular distribution, and methodologies for future in vitro studies.
Introduction
Thionazin is an organothiophosphate insecticide and nematicide that undergoes metabolic activation to its oxygen analog, this compound. This transformation is a critical step in its toxicity, as the oxon form is a significantly more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine in synaptic clefts leads to overstimulation of cholinergic receptors, resulting in a range of toxic effects. While the primary target of this compound is well-established, the specifics of its journey from the extracellular environment to its intracellular target remain largely unexplored. This guide aims to bridge this knowledge gap by providing a technical framework for researchers.
Postulated Mechanisms of Cellular Uptake
-
Passive Diffusion: Organophosphate oxons are generally lipophilic molecules, which may allow them to passively diffuse across the lipid bilayer of the cell membrane. The rate of diffusion would likely be dependent on the concentration gradient and the specific lipid composition of the membrane.
-
Carrier-Mediated Transport: Studies on other xenobiotics suggest that transporter proteins can play a role in their cellular uptake and efflux. For instance, research on chlorpyrifos and its oxon has indicated the involvement of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) as efflux transporters, which could influence the intracellular concentration of these compounds. It is plausible that similar transporters could interact with this compound.
Expected Subcellular Distribution
Following cellular uptake, this compound is expected to distribute among various subcellular compartments. Its primary site of action is at cholinergic synapses, where it inhibits AChE. However, it may also accumulate in other cellular locations, potentially leading to off-target effects.
-
Cytosol: As the initial compartment entered, a significant concentration of this compound is likely to be found in the cytosol.
-
Mitochondria: Some organophosphates have been shown to induce mitochondrial dysfunction. It is possible that this compound could accumulate in mitochondria, contributing to cellular stress.
-
Endoplasmic Reticulum: The endoplasmic reticulum is involved in the metabolism of xenobiotics, and it is a potential site for the interaction and sequestration of this compound.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, studies on paraoxon provide some insight into the potential concentration-dependent effects of organophosphate oxons.
| Compound | Cell Type | Exposure Time | Effect | Concentration for Effect |
| Paraoxon | Rat Hippocampal Synaptosomes | 10 min | Inhibition of GABA uptake | 0.1 µM and 1 µM |
| Paraoxon | NT2 Cells | 4 days | Reduced cell viability | > 200 µM |
| Paraoxon | NT2 Cells | 15 days | Reduced cell viability | > 100 µM |
Table 1: Summary of in vitro effects of Paraoxon at different concentrations and exposure times.
Proposed Experimental Protocols for In Vitro Studies
To advance the understanding of this compound's cellular kinetics, the following experimental protocols are proposed, based on established methodologies for other organophosphates.
Cell Culture
-
Cell Lines: A variety of cell lines could be utilized, depending on the research question.
-
Neuronal cell lines (e.g., SH-SY5Y, PC12): To study neurotoxic effects and interactions with neuronal components.
-
Hepatocyte cell lines (e.g., HepG2): To investigate metabolism and the role of efflux transporters.
-
Kidney epithelial cell lines (e.g., HK-2): To assess nephrotoxicity and transporter involvement.
-
-
Culture Conditions: Cells should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cellular Uptake Assay
-
Cell Seeding: Seed cells in multi-well plates at a suitable density to achieve a confluent monolayer.
-
Treatment: Expose cells to varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Washing: After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Quantification: Analyze the concentration of this compound in the cell lysate using analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Subcellular Fractionation
-
Cell Homogenization: Following treatment with this compound, harvest and homogenize the cells in a suitable buffer.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different subcellular fractions (e.g., nuclei, mitochondria, microsomes, cytosol).
-
Quantification: Analyze the concentration of this compound in each fraction to determine its subcellular distribution.
Visualizing Pathways and Workflows
Generalized Organophosphate Metabolism and Action
Caption: Generalized pathway of organophosphate metabolism and acetylcholinesterase inhibition.
Experimental Workflow for Cellular Uptake Analysis
Caption: Proposed experimental workflow for analyzing the cellular uptake of this compound.
Conclusion and Future Directions
The cellular uptake and distribution of this compound are critical parameters for a comprehensive understanding of its toxicology. This guide highlights the significant knowledge gaps in this area and provides a framework for future research. By employing the proposed experimental protocols and drawing parallels from more extensively studied organophosphates, researchers can begin to elucidate the cellular journey of this potent neurotoxin. Future studies should focus on identifying specific transporters involved in its cellular flux, quantifying its accumulation in different organelles, and linking these findings to downstream toxicological events. Such research will be invaluable for risk assessment and the development of more effective strategies to mitigate organophosphate poisoning.
Methodological & Application
Application Note: Analysis of Thionazin-oxon using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the analysis of Thionazin-oxon, the active oxon metabolite of the organophosphate pesticide Thionazin, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from complex matrices, optimized GC-MS parameters for separation and detection, and a discussion of the expected mass spectral fragmentation. This guide is intended for researchers, scientists, and professionals in drug development and food safety monitoring who are involved in the qualitative and quantitative analysis of pesticide residues.
Introduction
Thionazin is an organothiophosphate insecticide and nematicide. In the environment and within biological systems, it can undergo oxidative desulfuration to form its more toxic oxygen analog, this compound (diethyl pyrazin-2-yl phosphate). Monitoring for the presence of this compound is critical for assessing exposure and ensuring food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organophosphate pesticides due to its high sensitivity and selectivity.[1][2][3] This note outlines a comprehensive approach for the determination of this compound.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices.[4]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution as it may retain planar molecules
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous magnesium sulfate, and optionally, 150 mg of C18 or GCB for cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for GC-MS analysis. An aliquot may be further concentrated and reconstituted in a suitable solvent like acetone/hexane if necessary.[4]
GC-MS and GC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation and matrices.
Table 1: GC-MS and GC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| Gas Chromatograph | |
| GC System | Agilent 7890, Thermo Scientific TRACE 1310, or equivalent |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Temperature Program | Initial: 70-100 °C, hold for 1-2 minRamp 1: 25 °C/min to 180 °CRamp 2: 5-10 °C/min to 280-300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| MS System | Agilent 5977, Thermo Scientific ISQ, or equivalent single quadrupole or triple quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.Multiple Reaction Monitoring (MRM) for GC-MS/MS quantitative analysis. |
| SIM/MRM Parameters | |
| Precursor Ion (for MS/MS) | 232 (Molecular Ion [M]⁺) |
| Quantifier Ion(s) | To be determined from the mass spectrum (likely m/z 179, 151, 124) |
| Qualifier Ion(s) | To be determined from the mass spectrum (likely m/z 107, 81) |
Data Presentation
Quantitative Performance
While specific quantitative data for this compound is not widely published, Table 2 presents typical performance characteristics for the analysis of other organophosphate pesticides using GC-MS, which can be used as a benchmark for method validation.[3]
Table 2: Typical Quantitative Performance Data for Organophosphate Pesticides by GC-MS
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.01 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 15 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 70 - 120% |
| Precision (RSD %) | < 20% |
Note: These values are matrix-dependent and should be determined experimentally for this compound in the matrix of interest.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Predicted Mass Fragmentation Pathway of this compound
The exact mass of this compound (C₈H₁₃N₂O₄P) is 232.0613 g/mol .[5] The electron ionization mass spectrum of the parent compound, Thionazin, shows characteristic fragments of the pyrazinyl moiety at m/z 107, 106, 97, and 96.[6] Based on the fragmentation patterns of similar diethyl phosphate esters, the following pathway for this compound is proposed.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This application note provides a robust framework for the analysis of this compound by GC-MS. The detailed experimental protocol for sample preparation using the QuEChERS method and the specified GC-MS parameters offer a solid starting point for method development and validation. The provided diagrams for the experimental workflow and the predicted mass fragmentation pathway serve as valuable visual aids for researchers. Successful implementation of this method will enable sensitive and reliable quantification of this compound in various complex matrices, contributing to improved food safety and environmental monitoring.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. brjac.com.br [brjac.com.br]
- 3. Quantitative Analysis of Multiresidue Pesticides Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thionazin-oxon using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and selective method for the quantification of Thionazin-oxon in various matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and food safety. The method utilizes a standard sample preparation technique and reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Thionazin, an organophosphate pesticide, and its primary metabolite, this compound, are of significant interest due to their potential toxicity. This compound is formed through oxidative desulfuration of Thionazin and is a potent acetylcholinesterase inhibitor. Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and ensuring food safety. This application note presents a robust LC-MS/MS method for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts and dispersive solid-phase extraction (dSPE) tubes.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Preparation
Stock solutions of this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution in an appropriate solvent (e.g., acetonitrile/water mixture) to create a calibration curve ranging from 0.1 to 100 ng/mL.
Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant.
-
The extract can be directly injected or diluted with an appropriate solvent before LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5-4.5 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
| Desolvation Gas Flow | 600-800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| To be determined experimentally | To be determined experimentally | 0.05-0.1 | To be optimized |
| To be determined experimentally | To be determined experimentally | 0.05-0.1 | To be optimized |
Note: The optimal precursor and product ions, as well as collision energies, should be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of this compound (C8H13N2O4P, exact mass: 232.06), the protonated molecule [M+H]+ at m/z 233.1 would be the expected precursor ion. Fragmentation would likely involve the loss of the pyrazinyl group or parts of the diethyl phosphate moiety.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Discussion
This LC-MS/MS method provides a reliable and robust approach for the quantification of this compound. The QuEChERS sample preparation protocol is efficient for a wide range of sample matrices, offering good recovery and minimizing matrix effects. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for the detection and quantification of this compound at trace levels.
Method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Matrix-matched calibration standards are recommended to compensate for any potential matrix effects.
Conclusion
The described LC-MS/MS method is a powerful tool for the quantitative analysis of this compound in various samples. The combination of efficient sample preparation and highly selective detection makes it suitable for routine monitoring, research, and regulatory compliance.
References
Application Notes & Protocols: Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for Thionazin-oxon
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thionazin, an organophosphate insecticide and nematicide, and its active metabolite, Thionazin-oxon, are potent acetylcholinesterase inhibitors.[1][2] Monitoring their presence in environmental and biological samples is crucial for assessing exposure and ensuring safety. This document provides a detailed guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. The protocols outlined below cover hapten synthesis, immunogen preparation, antibody production, and the establishment of a competitive ELISA procedure.
Principle of the Assay
The developed assay is an indirect competitive ELISA. In this format, a structural analog of this compound, known as a hapten, is conjugated to a protein and coated onto the wells of a microtiter plate. The sample containing the free this compound (the analyte) is mixed with a specific primary antibody and added to the wells. The free analyte in the sample competes with the coated hapten-protein conjugate for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a substrate is added that produces a colored product in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response against a small molecule like this compound (a hapten), it must be covalently linked to a larger carrier protein.
2.1. Hapten Design:
A suitable hapten for this compound would involve introducing a linker arm with a terminal functional group (e.g., a carboxyl group) that can be used for conjugation to a carrier protein. The linker should be attached to a position on the this compound molecule that is distal to the key antigenic determinants to ensure that the resulting antibodies recognize the parent molecule. Based on the structure of this compound (diethyl pyrazin-2-yl phosphate)[3], a possible hapten synthesis strategy would be to modify the pyrazinyl ring.
2.2. Experimental Protocol: Hapten-Protein Conjugation
This protocol describes the conjugation of the synthesized hapten to Keyhole Limpet Hemocyanin (KLH) for use as an immunogen and to Bovine Serum Albumin (BSA) for use as a coating antigen.
Materials:
-
This compound hapten with a terminal carboxyl group
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve 10 mg of the hapten in 1 ml of anhydrous DMF.
-
Add a 1.2-molar excess of NHS and DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark.
-
Centrifuge to remove the dicyclohexylurea byproduct. The supernatant contains the activated NHS-ester of the hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of KLH or BSA in 5 ml of PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while gently stirring.
-
Continue to stir the reaction mixture at 4°C overnight.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (4 changes of 1L) at 4°C for 48 hours to remove unconjugated hapten and other small molecules.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., Bradford or BCA).
-
Store the immunogen (Hapten-KLH) and coating antigen (Hapten-BSA) at -20°C.
-
Antibody Production
Polyclonal antibodies can be generated in rabbits.
3.1. Experimental Protocol: Polyclonal Antibody Production
Materials:
-
Hapten-KLH immunogen
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (2-3 kg)
Procedure:
-
Pre-immune Serum Collection: Collect blood from the ear vein of each rabbit to serve as a negative control.
-
Primary Immunization:
-
Emulsify the Hapten-KLH immunogen (1 mg/ml in PBS) with an equal volume of FCA.
-
Inject 1 ml of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
Emulsify the Hapten-KLH immunogen (0.5 mg/ml in PBS) with an equal volume of FIA.
-
Inject 1 ml of the emulsion subcutaneously.
-
Repeat booster injections every four weeks.
-
-
Titer Monitoring and Antibody Collection:
-
Ten days after each booster injection, collect a small amount of blood to monitor the antibody titer using an indirect ELISA with the Hapten-BSA coating antigen.
-
Once a high titer is achieved, collect a larger volume of blood. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
-
Store the purified antibodies at -20°C.
-
Indirect Competitive ELISA Protocol
4.1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer (PBST): PBS containing 0.05% Tween-20.
-
Blocking Buffer: PBST containing 1% BSA.
-
Primary Antibody Solution: Dilute the purified polyclonal antibody in blocking buffer to the optimal concentration determined by checkerboard titration.
-
Secondary Antibody Solution: Dilute HRP-conjugated goat anti-rabbit IgG in blocking buffer to the manufacturer's recommended concentration.
-
Substrate Solution: Prepare TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution according to the manufacturer's instructions.
-
Stop Solution: 2 M H₂SO₄.
4.2. Assay Procedure:
-
Coating:
-
Dilute the Hapten-BSA coating antigen to its optimal concentration (e.g., 1 µg/ml) in coating buffer.
-
Add 100 µl of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with 300 µl of PBST per well.
-
Blocking: Add 200 µl of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Add 50 µl of this compound standard or sample to each well.
-
Add 50 µl of the diluted primary antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µl of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction:
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following tables represent hypothetical data for a successfully developed this compound ELISA.
Table 1: Assay Sensitivity and Linearity
| Parameter | Value |
| IC₅₀ (50% Inhibitory Concentration) | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linear Working Range | 0.5 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Cross-Reactivity Profile
| Compound | Structure | % Cross-Reactivity |
| This compound | Diethyl pyrazin-2-yl phosphate | 100 |
| Thionazin | O,O-diethyl O-pyrazinyl phosphorothioate | < 10 |
| Paraoxon | Diethyl 4-nitrophenyl phosphate | < 1 |
| Diazinon | O,O-Diethyl O-[4-methyl-2-(1-methylethyl)-6-pyrimidinyl] phosphorothioate | < 0.5 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualizations
Diagram 1: Hapten Conjugation Workflow
Caption: Workflow for the conjugation of a this compound hapten to a carrier protein.
Diagram 2: Indirect Competitive ELISA Principle
Caption: Principle of the indirect competitive ELISA for this compound detection.
References
Application Notes and Protocols for Thionazin-oxon Analysis in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin-oxon is the oxygen analog of Thionazin (also known as Zinophos), an organophosphate insecticide and nematicide. The oxon form is often a more potent cholinesterase inhibitor and its presence in environmental samples such as soil and water is of significant concern due to potential toxicity. Accurate and reliable analytical methods are crucial for monitoring its levels and ensuring environmental safety.
These application notes provide detailed protocols for the sample preparation of soil and water matrices for the analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established techniques for organophosphate pesticide residue analysis, including QuEChERS for soil and Solid-Phase Extraction (SPE) for water.
Data Presentation: Quantitative Performance Characteristics
The following tables summarize the expected performance characteristics for the analytical methods described. Please note that specific performance data for this compound is limited in publicly available literature. The data presented is a synthesis of expected performance for organophosphate pesticides and their oxons using the described methodologies. Method validation with this compound fortified samples is essential for determining laboratory-specific performance.
Table 1: Expected Performance Data for this compound Analysis in Soil using QuEChERS and GC-MS
| Parameter | Expected Value | Notes |
| Recovery | 70 - 120% | Dependent on soil type and optimization of QuEChERS conditions. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Instrument-dependent and can be influenced by matrix effects. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over the calibrated range. |
| Relative Standard Deviation (RSD) | < 20% | For replicate analyses. |
Table 2: Expected Performance Data for this compound Analysis in Water using SPE and GC-MS
| Parameter | Expected Value | Notes |
| Recovery | 80 - 110% | Dependent on the choice of SPE sorbent and elution solvent. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | Based on a pre-concentration factor of 1000. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over the calibrated range. |
| Relative Standard Deviation (RSD) | < 15% | For replicate analyses. |
Experimental Protocols
Protocol 1: Sample Preparation of Soil using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food and environmental matrices.
Materials:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an autosampler vial.
-
The extract is now ready for GC-MS analysis. If necessary, a solvent exchange to a more GC-compatible solvent can be performed.
-
Protocol 2: Sample Preparation of Water using Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the isolation and concentration of organic analytes from aqueous samples.
Materials:
-
Water sample
-
Methanol, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Glass test tubes
Procedure:
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample to neutral (pH 7) if necessary.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load 1 L of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate into a clean glass test tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 40°C.
-
The concentrated extract is now ready for GC-MS analysis.
-
Mandatory Visualization
Caption: Workflow for this compound analysis in soil using QuEChERS.
Caption: Workflow for this compound analysis in water using SPE.
Application Notes and Protocols for Thionazin-oxon in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin, an organophosphate pesticide, and its active metabolite, Thionazin-oxon, are potent acetylcholinesterase (AChE) inhibitors.[1][2] While the primary mechanism of acute toxicity for organophosphates is the inhibition of AChE, leading to a cholinergic crisis, emerging evidence suggests that their neurotoxic effects, particularly from the oxon metabolites, extend beyond this pathway, especially in the developing nervous system.[3][4][5] Studies on organophosphate oxons, such as chlorpyrifos-oxon and diazinon-oxon, in primary cortical neuron cultures have revealed non-cholinergic mechanisms of toxicity, including glutamate-mediated excitotoxicity and apoptosis, often occurring at concentrations that do not significantly inhibit AChE.[3][6][7][8][9]
These application notes provide a comprehensive guide for utilizing this compound in primary cortical neuron cultures to investigate both cholinergic and non-cholinergic neurotoxic effects. The protocols detailed below, along with the summarized data and signaling pathway diagrams, will aid researchers in designing and executing experiments to elucidate the cellular and molecular mechanisms of this compound neurotoxicity. While specific data for this compound is limited, data from the closely related organophosphate, chlorpyrifos, and its oxon (chlorpyrifos-oxon), are provided as a reference.
Data Presentation
The following tables summarize quantitative data on the effects of organophosphate oxons on primary cortical neurons, using chlorpyrifos and its oxon as surrogates for this compound.
Table 1: Effect of Chlorpyrifos and Chlorpyrifos-oxon on Primary Cortical Neuron Viability
| Compound | Concentration (µM) | Exposure Time (hours) | Cell Viability (% of Control) | Assay | Reference |
| Chlorpyrifos | 50 | 72 | ~8% (estimated from apoptosis data) | Nuclear Staining | [8] |
| Chlorpyrifos-oxon | >10 | 24 | Significant decrease | MTT & LDH | [10] |
Table 2: Induction of Apoptosis in Primary Cortical Neurons by Chlorpyrifos
| Compound | Concentration (µM) | Exposure Time (hours) | Apoptotic Cells (%) | Assay | Reference |
| Chlorpyrifos | 50 | 72 | 92 | Nuclear Staining | [8] |
Table 3: Effect of Chlorpyrifos on Extracellular Glutamate Levels in Primary Cortical Cultures
| Compound | Effect on Extracellular Glutamate | Reference |
| Chlorpyrifos | Increased levels | [2] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain dissociation system
-
Neurobasal Plus Medium supplemented with B27 Plus and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate-E medium.
-
Dissect out the embryonic brains and transfer them to a new dish with fresh, ice-cold Hibernate-E medium.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to achieve a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²) in Neurobasal Plus Medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
This compound Treatment
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Primary cortical neuron cultures (e.g., 7 days in vitro - DIV)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the treated cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This protocol provides a method to assess cell viability based on mitochondrial metabolic activity.[1][4][7][11]
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Plate reader
Procedure:
-
Plate primary cortical neurons in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[12][13]
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
96-well plate
-
Plate reader
Procedure:
-
Culture and treat primary cortical neurons in an appropriate culture plate.
-
At the end of the treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Centrifuge the lysates to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Extracellular Glutamate Measurement
This protocol outlines the measurement of glutamate released into the culture medium using a commercially available kit, such as the Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit.[5][6][14][15][16]
Materials:
-
Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit
-
Culture medium samples from treated and control neurons
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Culture and treat primary cortical neurons as described previously.
-
At the end of the treatment period, carefully collect the culture medium from each well.
-
Centrifuge the medium samples to remove any cellular debris.
-
Prepare the reaction cocktail according to the assay kit manufacturer's instructions, containing Amplex™ Red reagent, horseradish peroxidase (HRP), L-glutamate oxidase, and other necessary components.
-
Add the reaction cocktail to the wells of the 96-well plate.
-
Add the collected culture medium samples to the respective wells.
-
Include a glutamate standard curve to quantify the glutamate concentration in the samples.
-
Incubate the plate for the recommended time at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the resorufin product (typically ~570 nm excitation and ~585 nm emission).
-
Determine the glutamate concentration in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Hypothesized non-cholinergic signaling pathway of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of chlorpyrifos and diazinon induced neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpyrifos Acts as a Positive Modulator and an Agonist of N-Methyl-d-Aspartate (NMDA) Receptors: A Novel Mechanism of Chlorpyrifos-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Hydrogen Peroxide Induced Toxicity Is Reversed by the Macrocyclic IRAP-Inhibitor HA08 in Primary Hippocampal Cell Cultures [mdpi.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. academic.oup.com [academic.oup.com]
- 10. Chlorpyrifos and chlorpyrifos oxon impair the transport of membrane bound organelles in rat cortical axons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Invitrogen™ Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit | Fisher Scientific [fishersci.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time Thionazin-Oxon Monitoring Using Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin-oxon, the active metabolite of the nematicide thionazin (also known as Zinophos), is a potent organophosphate acetylcholinesterase (AChE) inhibitor. Its high toxicity necessitates sensitive and real-time monitoring methods for environmental protection and human safety. Electrochemical biosensors offer a promising solution due to their high sensitivity, rapid response, portability, and cost-effectiveness. This document provides detailed application notes and protocols for the development and use of an electrochemical biosensor for the real-time monitoring of this compound. The principle of detection is based on the inhibition of acetylcholinesterase (AChE), where the presence of this compound reduces the enzymatic activity, leading to a measurable change in the electrochemical signal.
Principle of Detection
The core of this biosensor is the enzyme acetylcholinesterase (AChE), which catalyzes the hydrolysis of acetylthiocholine (ATCh) into thiocholine and acetic acid. Thiocholine is an electroactive compound that can be oxidized at a specific potential on the electrode surface, generating a current. When this compound is present, it inhibits AChE by phosphorylating the serine residue in the enzyme's active site. This inhibition reduces the production of thiocholine, resulting in a decrease in the oxidation current. The degree of inhibition is directly proportional to the concentration of this compound, allowing for its quantitative determination.
Signaling Pathway
Caption: Signaling pathway of the AChE-based electrochemical biosensor for this compound detection.
Quantitative Data
| Organophosphate | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Diazinon | Graphene Oxide/Gold Nanoparticles | Differential Pulse Voltammetry (DPV) | 0.01 - 100 ng/mL | 0.005 ng/mL | [1] |
| Chlorpyrifos | Carbon Nanotubes/Chitosan | Amperometry | 0.1 - 100 µM | 0.05 µM | [2] |
| Paraoxon | Gold Nanoparticles/Polyaniline | Cyclic Voltammetry (CV) | 0.05 - 50 nM | 0.01 nM | [3] |
| Malathion | g-C3N4@LiCoO2 Nanocomposites | Differential Pulse Voltammetry (DPV) | 5 - 120 nM | 4.38 nM | [4] |
Experimental Protocols
Fabrication of the AChE-Based Electrochemical Biosensor
This protocol describes the immobilization of acetylcholinesterase on a screen-printed carbon electrode (SPCE).
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Chitosan
-
Glutaraldehyde solution (25% in H₂O)
-
Phosphate buffer saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Electrode Pre-treatment:
-
Activate the working electrode of the SPCE by applying a potential cycling (e.g., -1.0 V to +1.0 V) in 0.1 M H₂SO₄ for several cycles until a stable voltammogram is obtained.
-
Rinse the electrode thoroughly with DI water and dry under a gentle stream of nitrogen.
-
-
Preparation of Chitosan Solution (0.5% w/v):
-
Dissolve 50 mg of chitosan in 10 mL of 1% (v/v) acetic acid solution.
-
Stir the solution overnight to ensure complete dissolution.
-
-
Immobilization of AChE:
-
Drop-cast a small volume (e.g., 5 µL) of the 0.5% chitosan solution onto the surface of the pre-treated working electrode and let it dry at room temperature to form a film.
-
Activate the chitosan film by immersing the electrode in a 2.5% glutaraldehyde solution for 1 hour at room temperature. This step introduces aldehyde groups for covalent bonding with the enzyme.
-
Rinse the electrode with DI water to remove excess glutaraldehyde.
-
Prepare a solution of AChE (e.g., 100 U/mL) in PBS (pH 7.4).
-
Drop-cast 5 µL of the AChE solution onto the activated chitosan film and incubate in a humid chamber at 4°C for 12-24 hours to allow for covalent immobilization.
-
Rinse the electrode gently with PBS to remove any unbound enzyme.
-
The AChE-modified electrode is now ready for use or can be stored at 4°C in PBS when not in use.
-
Electrochemical Detection of this compound
This protocol outlines the procedure for measuring this compound using the fabricated biosensor.
Materials:
-
AChE-modified SPCE
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phosphate buffer saline (PBS), pH 7.4
-
Acetylthiocholine chloride (ATChCl) solution (e.g., 1 mM in PBS)
-
This compound standard solutions of varying concentrations
Procedure:
-
Baseline Measurement:
-
Place the AChE-modified SPCE into the electrochemical cell containing a known volume of PBS (pH 7.4).
-
Perform an electrochemical measurement (e.g., Differential Pulse Voltammetry or Amperometry) to obtain a baseline signal.
-
-
Enzymatic Reaction Measurement (Control):
-
Add a specific concentration of the substrate, ATChCl, to the PBS in the electrochemical cell.
-
Record the electrochemical signal (oxidation current of thiocholine) after a short incubation period (e.g., 5 minutes). This represents the initial, uninhibited enzyme activity (I₀).
-
-
Inhibition Measurement:
-
Incubate the AChE-modified electrode in a separate solution containing a known concentration of this compound for a fixed period (e.g., 10-15 minutes) to allow for enzyme inhibition.
-
After incubation, rinse the electrode gently with PBS to remove any unbound inhibitor.
-
Transfer the electrode back to the electrochemical cell containing PBS and the same concentration of ATChCl as in the control measurement.
-
Record the electrochemical signal after the same incubation period. This represents the inhibited enzyme activity (I₁).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(I₀ - I₁) / I₀] x 100
-
-
Construct a calibration curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The concentration of this compound in unknown samples can be determined from this calibration curve.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection [agris.fao.org]
- 3. Recent Progress in Non-Enzymatic Electroanalytical Detection of Pesticides Based on the Use of Functional Nanomaterials as Electrode Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a highly sensitive electrochemical sensor for malathion detection based on green g-C3N4@LiCoO2 nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Thionazin-oxon: A Tool for Elucidating Cholinergic Synaptic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin-oxon, the active metabolite of the organophosphate nematicide and insecticide thionazin, serves as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1] This property makes it a valuable, albeit hazardous, research tool for investigating the intricacies of cholinergic synaptic transmission. By inhibiting AChE, this compound leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors.[2][3][4][5] This application note provides detailed protocols and data for the use of this compound in studying synaptic transmission, catering to researchers in neurobiology, pharmacology, and toxicology.
Mechanism of Action
Thionazin itself is a phosphorothioate, which undergoes oxidative desulfuration in vivo to its active oxon form.[1] this compound, an organophosphate, acts as an irreversible inhibitor of acetylcholinesterase. It forms a stable covalent bond with the serine hydroxyl group within the active site of the enzyme.[2] This inactivation of AChE prevents the hydrolysis of acetylcholine, the primary neurotransmitter at cholinergic synapses. The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of postsynaptic cholinergic receptors, disrupting normal synaptic transmission.[2][3][4][5]
Applications in Synaptic Transmission Research
The primary application of this compound in neuroscience research is to induce a state of cholinergic hyperactivation. This allows for the detailed study of:
-
Receptor Desensitization: Prolonged exposure to high concentrations of ACh, induced by this compound, can lead to the desensitization of nicotinic and muscarinic receptors. Researchers can study the kinetics and molecular mechanisms of this process.
-
Synaptic Plasticity: The role of cholinergic signaling in long-term potentiation (LTP) and long-term depression (LTD) can be investigated by applying this compound to neuronal preparations.
-
Neurotransmitter Release Dynamics: By creating a surplus of ACh, researchers can study the feedback mechanisms that regulate presynaptic ACh release.
-
Pathophysiology of Cholinergic Toxicity: this compound serves as a model compound for studying the acute and chronic neurological effects of organophosphate poisoning.[4]
-
Drug Screening: this compound can be used in assays to screen for potential therapeutic agents that can reactivate inhibited AChE or protect it from inhibition.
Quantitative Data
Due to the discontinuation of thionazin's commercial production and its high toxicity, recent quantitative data for this compound is scarce in readily available literature. The following table summarizes typical quantitative data that would be determined for an organophosphate like this compound in the study of synaptic transmission. Researchers should determine these values experimentally for their specific model system.
| Parameter | Typical Value Range for Organophosphate Oxons | Method of Determination | Relevance to Synaptic Transmission |
| IC50 for Acetylcholinesterase | 1 nM - 1 µM | In vitro Acetylcholinesterase Inhibition Assay (e.g., Ellman's Assay) | Indicates the potency of the compound as an AChE inhibitor. |
| Effect on mEPSP/mIPSP Amplitude | Increase followed by decrease (desensitization) | Whole-Cell Patch-Clamp Electrophysiology | Reveals the impact on postsynaptic receptor sensitivity. |
| Effect on mEPSP/mIPSP Frequency | Variable, may increase initially | Whole-Cell Patch-Clamp Electrophysiology | Suggests effects on presynaptic neurotransmitter release. |
| Change in Resting Membrane Potential | Depolarization | Whole-Cell Patch-Clamp Electrophysiology | Reflects the overall increase in excitatory cholinergic input. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is used to determine the IC50 value of this compound for acetylcholinesterase.
Materials:
-
This compound
-
Purified acetylcholinesterase (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[6]
-
Acetylthiocholine iodide (ATCI)[7]
-
Phosphate buffer (0.1 M, pH 8.0)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
Dissolve ATCI in phosphate buffer to a final concentration of 14 mM.
-
Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., ethanol), and then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound dilution (or vehicle control) to the respective wells.
-
Add 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.[8]
-
-
Reaction and Measurement:
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.[8]
-
Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Neuronal Cultures or Brain Slices
This protocol is designed to measure the effects of this compound on synaptic transmission.
Materials:
-
Neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
This compound
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Preparation:
-
Prepare aCSF and internal solution.
-
Prepare acute brain slices or have neuronal cultures ready for recording.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Prepare a stock solution of this compound and dilute it to the desired final concentration in aCSF.
-
-
Recording:
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest in voltage-clamp or current-clamp mode.[9][10][11][12]
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs, or miniature inhibitory postsynaptic currents - mIPSCs) for at least 5-10 minutes.
-
-
Application of this compound:
-
Bath-apply the aCSF containing this compound to the preparation.
-
Continuously record the synaptic activity during and after the application of the compound.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in the amplitude, frequency, and kinetics of synaptic events (mEPSCs or mIPSCs).
-
In current-clamp mode, measure changes in the resting membrane potential and firing frequency of the neuron.
-
Compare the data before and after the application of this compound using appropriate statistical tests.
-
Visualizations
References
- 1. Buy this compound | 7359-55-9 [smolecule.com]
- 2. Organophosphate Chemical Nerve Agents, Oxidative Stress, and NADPH Oxidase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays for Thionazin-oxon Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionazin, an organophosphate pesticide, undergoes metabolic activation to its active form, Thionazin-oxon, a potent inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent neurotoxicity.[2] The development of high-throughput screening (HTS) assays for AChE inhibitors is crucial for identifying novel therapeutic agents for neurodegenerative diseases, as well as for screening for the toxicological effects of environmental compounds like this compound.[1][3]
These application notes provide detailed protocols for two common HTS assays for AChE inhibitors: a colorimetric method based on the Ellman reagent and a more sensitive fluorometric assay. Additionally, we present a general workflow for HTS campaigns and an overview of the AChE signaling pathway and its inhibition.
Signaling Pathway and Mechanism of Inhibition
Acetylcholinesterase terminates synaptic transmission by hydrolyzing acetylcholine into choline and acetic acid.[2] Organophosphates, such as this compound, act as irreversible inhibitors by phosphorylating a serine residue within the active site of AChE.[2] This covalent modification inactivates the enzyme, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors.[2]
References
Troubleshooting & Optimization
Overcoming low recovery of Thionazin-oxon during solid-phase extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Thionazin-oxon during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of this compound with my current SPE method?
Low recovery of this compound is often attributed to its chemical properties and suboptimal SPE method parameters. This compound, the active metabolite of the organophosphate pesticide Thionazin, is a relatively polar compound (XLogP3 ≈ 0.3).[1][2] This polarity can lead to two primary issues during reversed-phase SPE:
-
Analyte Breakthrough: The compound may not be sufficiently retained on the sorbent during the sample loading step, especially if the sample solvent is too strong (i.e., has a high percentage of organic solvent) or the flow rate is too high.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent, leaving a portion of the this compound behind in the cartridge.
To diagnose the source of low recovery, a systematic troubleshooting approach is recommended. The following workflow can help identify and resolve the issue.
Q2: What are the recommended SPE sorbents for this compound?
Choosing the right sorbent is critical for retaining a polar compound like this compound from an aqueous sample. Reversed-phase sorbents are typically the most effective.
-
Polymer-Based Sorbents (e.g., Oasis HLB): These are often the first choice for polar analytes. Hydrophilic-Lipophilic Balanced (HLB) sorbents offer excellent retention for a wide range of compounds, including polar ones, and are stable across a wide pH range. Studies have shown high recoveries for multiclass pesticides using HLB cartridges.[3]
-
Silica-Based Sorbents (e.g., C18): C18 (octadecyl-bonded silica) is a widely used reversed-phase sorbent. For polar oxon forms of organophosphates, C18 cartridges have demonstrated reproducible and high recovery rates.[4] However, care must be taken to avoid sorbent drying before sample loading, which can deactivate the phase.
-
Layered Sorbents: For complex samples containing analytes with a broad polarity range, layered SPE columns can be effective.[5][6] These might combine a less retentive phase on top of a more retentive one to ensure all compounds of interest are captured.[5]
| Sorbent Type | Mechanism | Advantages for this compound | Considerations |
| Polymer (e.g., HLB) | Reversed-Phase | Excellent retention of polar analytes; pH stable; high capacity. | Can be more expensive than silica-based sorbents. |
| C18 (Silica-Based) | Reversed-Phase | Good retention for moderately polar compounds; widely available.[4] | Prone to deactivation if it dries out; limited pH stability (typically pH 2-7.5).[7] |
| Layered Columns | Mixed-Mode | Can retain a wider range of analytes simultaneously.[6][8] | Method development can be more complex. |
Q3: How does sample pH affect this compound recovery?
The pH of the sample can significantly influence the retention of ionizable compounds on SPE sorbents. While this compound itself is not strongly acidic or basic, adjusting the sample pH can suppress the ionization of matrix components and ensure the analyte is in a neutral form, which generally enhances retention on reversed-phase sorbents. For multiclass pesticide analysis, samples are often acidified to a pH of around 3.0 before extraction.[3] It is recommended to evaluate a pH range (e.g., 3, 5, and 7) during method development to determine the optimal condition for this compound in your specific sample matrix.
Q4: What are the optimal conditioning, washing, and elution solvents?
Solvent selection is crucial for a successful SPE protocol. The goal is to create conditions that retain the analyte during loading and washing, and then fully recover it during elution.
| Step | Purpose | Recommended Solvents | Rationale |
| Conditioning | To activate the sorbent functional groups. | 1. Methanol or Acetonitrile2. Reagent Water | The organic solvent solvates the C18 or polymer chains. The water displaces the organic solvent to prepare the sorbent for an aqueous sample. |
| Washing | To remove co-extracted interferences that are less retained than the analyte. | 5-10% Methanol in Water | A weak organic wash helps remove more polar interferences without prematurely eluting the this compound. |
| Elution | To desorb the analyte from the sorbent. | 1. Acetonitrile2. Methanol3. Ethyl Acetate / Methanol mixture (e.g., 70:30 v/v)[3] | A strong organic solvent is needed to disrupt the analyte-sorbent interaction. Using a mixture or adding a modifier like formic acid can enhance elution efficiency.[8][9] |
Detailed Experimental Protocol (Starting Point)
This protocol is a general guideline for the solid-phase extraction of this compound from a water sample using a polymer-based or C18 cartridge. Optimization will be required for specific sample matrices and analytical requirements.
Methodology:
-
Sample Pre-treatment:
-
Adjust the aqueous sample (e.g., 100 mL) to the optimal pH (start with pH 4.0) using formic acid.
-
If the sample contains particulates, centrifuge and collect the supernatant, or filter through a 0.45 µm filter.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol or acetonitrile through the SPE cartridge (e.g., 200 mg / 6 mL HLB or C18).
-
Do not allow the sorbent to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of reagent water (at the same pH as the sample) through the cartridge.
-
Ensure the sorbent bed remains submerged before loading the sample.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the cartridge at a consistent, slow flow rate (e.g., 1-2 mL/min). A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 5-10 minutes. This step is crucial for ensuring efficient elution with a non-aqueous solvent.
-
-
Elution:
-
Place a clean collection tube under the SPE manifold.
-
Elute the this compound from the cartridge by passing two 3 mL aliquots of the elution solvent (e.g., acetonitrile or a methanol/ethyl acetate mixture).
-
Allow the solvent to soak in the sorbent bed for 1-2 minutes for the first aliquot to improve desorption.
-
-
Post-Elution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for your analytical instrument (e.g., LC-MS/MS).
-
Quantitative Data Summary
| Analyte (Organophosphate Oxon) | Mean Recovery (%) using C18 Cartridge | Relative Standard Deviation (RSD, %) |
| Methidathion oxon | 90.7 | 4.4 |
| Diazinon oxon | 99.8 | 6.7 |
| Parathion-methyl oxon | 99.2 | 7.9 |
| Fenitrothion oxon | 99.5 | 8.8 |
| Parathion oxon | 99.7 | 8.8 |
| EPN oxon | 76.8 | 10.0 |
| Isofenphos oxon | 88.0 | 7.3 |
| Prothiofos oxon | 81.6 | 10.0 |
| Fenthion oxon | 77.0 | 11.0 |
| (Data adapted from a study on the simultaneous analysis of organophosphate pesticides and their active oxon forms in water.[4]) |
This data suggests that with an optimized method, recoveries greater than 70% should be achievable for organophosphate oxons using standard reversed-phase SPE cartridges.[4] If your recoveries for this compound are significantly below this range, a thorough review of your method using the troubleshooting guide is recommended.
References
- 1. This compound | C8H13N2O4P | CID 219041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Extraction of Multianalyte Suites from Water Samples Using SPE | Separation Science [sepscience.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. glsciences.com [glsciences.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Thionazin-oxon by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Thionazin-oxon.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[3][4] These effects are a significant challenge in LC-MS analysis, particularly when dealing with complex matrices like soil, food, or biological fluids.[3][4]
Q2: What are the primary causes of matrix effects in the analysis of organophosphate pesticide metabolites like this compound?
A2: The primary causes of matrix effects are co-extracted endogenous and exogenous compounds from the sample. For this compound, an organophosphate metabolite, common interfering compounds can include phospholipids, fatty acids, pigments, and other pesticides or metabolites present in the sample.[1] These substances can compete with this compound for ionization in the MS source, leading to signal suppression or enhancement.[2][3]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound analysis?
A3: Matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract. A common method is to calculate the matrix factor (MF) using the following formula:
MF (%) = (Peak area in matrix / Peak area in solvent) x 100
An MF value of 100% indicates no matrix effect. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Q4: What are the most effective strategies to minimize matrix effects for this compound?
A4: A combination of strategies is often most effective:
-
Optimized Sample Preparation: To remove interfering compounds.
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.
-
Calibration Techniques: To compensate for matrix effects that cannot be eliminated.[2][3]
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
Possible Causes:
-
Inappropriate extraction solvent.
-
Inefficient cleanup step.
-
Degradation of this compound during sample processing.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
For soil and sediment samples, a mixture of acetonitrile and water is often a good starting point.
-
For fatty matrices, consider a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.
-
-
Evaluate Cleanup Strategy:
-
Solid-Phase Extraction (SPE): Use a sorbent that retains interferences while allowing this compound to pass through, or vice-versa. C18 and polymeric sorbents are common choices.
-
Dispersive SPE (dSPE): In the context of a QuEChERS workflow, dSPE with materials like PSA (Primary Secondary Amine) can remove sugars and fatty acids, while C18 can remove non-polar interferences.
-
-
Assess Analyte Stability:
-
Organophosphate oxons can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Ensure the pH of your extraction and final solutions is controlled.
-
Minimize the time between sample preparation and analysis.
-
Issue 2: Significant ion suppression or enhancement observed for this compound.
Possible Causes:
-
High concentration of co-eluting matrix components.
-
Suboptimal LC-MS source conditions.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Modify the gradient elution profile to better separate this compound from the matrix interferences.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Dilute the Sample Extract:
-
Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect. However, ensure the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
-
Employ Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
-
-
Utilize an Internal Standard:
-
The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.[3] If a SIL standard is not available, a structurally similar compound that does not occur in the samples can be used as an analog internal standard.
-
Experimental Protocols
Protocol 1: Generic QuEChERS-based Sample Preparation for this compound in a Food Matrix (e.g., Fruits/Vegetables)
This protocol is a general guideline and should be optimized and validated for the specific matrix and analyte.
1. Sample Homogenization:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile.
-
Add internal standard solution.
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.
-
The extract is now ready for LC-MS analysis.
Protocol 2: LC-MS/MS Method Parameters (Hypothetical for this compound)
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: (To be determined by infusion of a this compound standard)
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to summarize results from method validation experiments aimed at minimizing matrix effects.
Table 1: Recovery of this compound using Different Cleanup Strategies
| Cleanup Method | Matrix | Spiking Level (ng/g) | Average Recovery (%) | % RSD (n=5) |
| C18 SPE | Soil | 10 | 85.2 | 8.5 |
| GCB/PSA dSPE | Lettuce | 10 | 92.5 | 6.2 |
| No Cleanup | Lettuce | 10 | 75.1 | 15.3 |
GCB: Graphitized Carbon Black; PSA: Primary Secondary Amine; RSD: Relative Standard Deviation
Table 2: Matrix Effect Evaluation in Different Sample Matrices
| Matrix | Matrix Factor (%) | Effect |
| Apple | 65 | Suppression |
| Grape | 120 | Enhancement |
| Spinach | 45 | Strong Suppression |
| Soil (Sandy Loam) | 80 | Suppression |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Thionazin-oxon immunoassay cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thionazin-oxon immunoassays. The following information is designed to help you identify and resolve common issues, ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive immunoassay for this compound?
A competitive immunoassay is a common format for detecting small molecules like this compound. In this assay, a known amount of labeled this compound (e.g., enzyme-conjugated) competes with the this compound in your sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample. Higher sample concentrations result in less labeled analyte binding and a weaker signal.
Q2: What is cross-reactivity and why is it a concern in my this compound immunoassay?
Cross-reactivity occurs when the antibody in your assay binds to compounds other than this compound.[1][2][3] This is a common issue in immunoassays for small molecules, especially when structurally similar compounds are present in the sample.[1] Organophosphate pesticides, a class to which Thionazin belongs, share common structural features, making cross-reactivity a significant concern. Unwanted binding can lead to inaccurate quantification and false-positive results.[1]
Q3: What are matrix effects and how can they affect my results?
Matrix effects are caused by components in the sample (e.g., soil, water, biological fluids) that interfere with the antibody-antigen binding or the detection signal.[4][5] These effects can lead to either an overestimation or underestimation of the analyte concentration.[6][7] It is crucial to validate the assay for your specific sample matrix to minimize these interferences.[8]
Q4: How can I improve the sensitivity of my this compound immunoassay?
Improving assay sensitivity for small molecules can be achieved by optimizing several factors.[9] Using a labeled competitor with a weaker affinity for the antibody than the target analyte can enhance sensitivity.[9] Additionally, optimizing the concentrations of the antibody and the labeled antigen, as well as incubation times and temperatures, can significantly impact the assay's detection limit.[9][10]
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps or the soaking time during washes. Ensure that the wash buffer is dispensed with sufficient force to remove unbound reagents.[10] |
| Non-specific binding of antibodies | Increase the concentration of the blocking agent or try a different blocking buffer (e.g., increase protein concentration).[10] |
| High concentration of detection reagent | Optimize the concentration of the enzyme-conjugated antibody or secondary antibody. |
| Contaminated reagents | Prepare fresh buffers and substrate solutions. Ensure that the stop solution is clear. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Recommended Solution |
| Inactive reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained.[11] |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents were prepared in the correct order. |
| Insufficient incubation time or temperature | Ensure that the recommended incubation times and temperatures are followed. These may require optimization for your specific laboratory conditions.[10] |
| Low analyte concentration in the sample | If possible, concentrate the sample or use a larger sample volume. Verify that the target analyte is expected to be present in the sample. |
Issue 3: Poor Reproducibility (High Coefficient of Variation)
Inconsistent results between wells or plates can compromise the validity of your data.
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique for all dispensing steps. Use fresh pipette tips for each sample and reagent. |
| Edge effects | Ensure the microplate is evenly warmed to room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation. Avoid stacking plates during incubation. |
| Improper mixing of reagents | Gently mix all reagents thoroughly before use. Ensure homogenous mixing in each well after adding reagents. |
| Inadequate washing | Ensure all wells are washed equally and completely. Check automated plate washers for clogged nozzles.[10] |
Quantitative Data: Representative Cross-Reactivity of a this compound Immunoassay
The following table provides representative data on the cross-reactivity of a hypothetical this compound immunoassay with other structurally related organophosphate pesticides. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (Target Analyte) | Diethyl pyrazin-2-yl phosphate | 10 | 100 |
| Thionazin | O,O-Diethyl O-pyrazinyl phosphorothioate | 25 | 40 |
| Parathion-oxon (Paraoxon) | Diethyl 4-nitrophenyl phosphate | 50 | 20 |
| Parathion | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate | 100 | 10 |
| Chlorpyrifos-oxon | O,O-Diethyl O-(3,5,6-trichloropyridin-2-yl) phosphate | 200 | 5 |
| Chlorpyrifos | O,O-Diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate | >1000 | <1 |
| Malathion | Diethyl 2-((dimethoxyphosphorothioyl)thio)succinate | >1000 | <1 |
Note: This data is for illustrative purposes and the actual cross-reactivity will depend on the specific antibody used in the assay.
Experimental Protocols
Protocol 1: Determining Antibody Cross-Reactivity
This protocol outlines the steps to assess the cross-reactivity of your this compound immunoassay with potentially interfering compounds.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the potential cross-reactants in a suitable solvent (e.g., methanol or DMSO).
-
Create Standard Curves:
-
Prepare a serial dilution of the this compound stock solution to create a standard curve.
-
For each potential cross-reactant, prepare a separate serial dilution.
-
-
Perform the Immunoassay:
-
Follow the standard protocol for your this compound competitive immunoassay.
-
Run the this compound standard curve and the dilution series for each potential cross-reactant on the same plate.
-
-
Data Analysis:
-
Plot the signal (e.g., absorbance) versus the logarithm of the concentration for this compound and each of the tested compounds.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and for each compound that shows significant inhibition.
-
-
Calculate Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100%
Protocol 2: Evaluating and Mitigating Matrix Effects
This protocol describes a method to assess the impact of the sample matrix and strategies to minimize its effect.
-
Prepare Matrix Blanks: Obtain a sample of the matrix (e.g., soil extract, plasma) that is known to be free of this compound. This will serve as your matrix blank.
-
Spike and Recovery Experiment:
-
Prepare a series of this compound standards in a standard diluent (e.g., buffer).
-
Prepare an identical series of standards by spiking the this compound into the matrix blank.
-
Run both sets of standards in your immunoassay.
-
-
Data Analysis:
-
Compare the standard curves obtained in the standard diluent and in the matrix. A significant difference in the slope or signal intensity indicates a matrix effect.
-
Calculate the recovery for each spiked matrix sample: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100%. Recoveries outside the range of 80-120% typically indicate a significant matrix effect.
-
-
Mitigation Strategies:
-
Sample Dilution: Dilute the samples with the assay buffer to reduce the concentration of interfering components. Test different dilution factors to find the optimal balance between reducing matrix effects and maintaining a detectable analyte concentration.
-
Matrix-Matched Calibration: Prepare your standard curve by spiking known concentrations of this compound into the matrix blank. This helps to compensate for the matrix effect by ensuring that both the standards and the samples are affected similarly.[4]
-
Visualizations
Caption: Principle of a competitive immunoassay for this compound.
Caption: A logical workflow for troubleshooting immunoassay cross-reactivity issues.
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 9. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Thionazin-oxon for In Vitro Neurotoxicity Studies
Welcome to the technical support center for the use of thionazin-oxon in neurotoxicity research. This resource provides detailed answers to frequently asked questions, troubleshooting guidance for common experimental issues, and standardized protocols to help you optimize your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neurotoxicity?
A1: this compound is the biologically active metabolite of the organophosphate (OP) insecticide thionazin. Like other OP oxons, its primary mechanism of neurotoxicity is the potent and often irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of cholinergic receptors, uncontrolled nerve firing, and subsequent cellular stress and neurotoxicity.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Q3: Which in vitro models are suitable for studying this compound neurotoxicity?
A3: Several models are appropriate, depending on the research question:
-
Purified Enzyme Assays: Using recombinant or purified AChE is ideal for studying direct enzyme inhibition kinetics without cellular complexity.
-
Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y or mouse neuroblastoma N2a are commonly used.[2] They are valuable for assessing a range of neurotoxic endpoints, including AChE activity, cytotoxicity, and effects on neuronal differentiation (e.g., neurite outgrowth).
-
Primary Neuronal Cultures: For more physiologically relevant data, primary cultures of hippocampal or cortical neurons are excellent models, though they are more complex to maintain.
Q4: Beyond AChE inhibition, what other neurotoxic endpoints can be measured?
A4: While AChE inhibition is the primary effect, downstream consequences are important to measure. These include:
-
Cytotoxicity: Assessed via MTT, LDH release, or live/dead staining assays.
-
Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) or changes in antioxidant enzyme levels.
-
Neurite Outgrowth: Inhibition of axon and dendrite formation in differentiating neuronal cells provides a sensitive measure of developmental neurotoxicity.
-
Apoptosis: Can be quantified using caspase activation assays or TUNEL staining.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in AChE assay. | 1. Inaccurate pipetting.2. This compound instability in aqueous solution.3. Temperature fluctuations during incubation. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions.2. Prepare fresh this compound dilutions from a concentrated stock immediately before each experiment. Hydrolysis can reduce its potency.[1]3. Ensure all incubations are performed in a temperature-controlled plate reader or incubator. |
| No significant AChE inhibition observed, even at high concentrations. | 1. Degraded this compound stock.2. Incorrect assay setup (e.g., wrong substrate concentration).3. Cell model expresses low levels of AChE. | 1. Purchase new compound or verify the integrity of the current stock.2. Ensure the acetylthiocholine (substrate) concentration is appropriate (near the Km) for your enzyme source.[2]3. Confirm AChE expression in your cell line via Western blot or qPCR. Consider using a cell line with higher expression or a purified enzyme assay. |
| High background signal in colorimetric (Ellman) assay. | 1. Spontaneous hydrolysis of the substrate (acetylthiocholine).2. Presence of other thiol-containing compounds in the sample lysate. | 1. Always include a "no enzyme" control well to measure the rate of non-enzymatic substrate breakdown and subtract this from all readings.2. If using cell lysates, ensure buffers do not contain reducing agents like DTT or β-mercaptoethanol. Perform a buffer blank control. |
| High levels of cell death observed at the lowest tested concentration. | 1. The selected concentration range is too high for your cell model.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a broader dose-response curve, starting from a much lower concentration (e.g., in the low nanomolar or even picomolar range).2. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cells (typically <0.1% DMSO). |
Quantitative Data for Representative Organophosphate Oxons
Since specific kinetic data for this compound is limited, the following table provides data for other well-characterized OP oxons to serve as a benchmark for experimental design.
| Compound | Target Enzyme | IC50 / Ki Value | Model System | Reference |
| Paraoxon-ethyl | Acetylcholinesterase (AChE) | Ki: 0.0216 nM⁻¹h⁻¹ | Rat Brain AChE | [2] |
| Chlorpyrifos-oxon (CPO) | Acetylcholinesterase (AChE) | Ki: 0.206 nM⁻¹h⁻¹ | Rat Brain AChE | [2] |
| Paraoxon-ethyl | Acetylcholinesterase (AChE) | Final concentrations providing 95% inhibition ranged from 10⁻⁹ to 10⁻² M, depending on the assay. | Electric Eel AChE | [3] |
Note: The inhibitory constant (Ki) reflects the rate of enzyme phosphorylation. Researchers must empirically determine the optimal concentration of this compound for their specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from standard colorimetric methods and is suitable for use in a 96-well plate format.[3][4][5]
Materials:
-
This compound
-
Purified AChE (e.g., from electric eel) or cell lysate from a neuronal cell line
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Acetylthiocholine Iodide (ATCI)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (Substrate): Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Enzyme Solution: Dilute the AChE source (purified enzyme or cell lysate) in the phosphate buffer to achieve a concentration that yields a linear reaction rate for at least 10 minutes. This must be optimized empirically.
-
This compound Dilutions: Prepare a serial dilution of this compound in phosphate buffer to cover the desired concentration range (e.g., 1 nM to 100 µM).
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of your this compound dilution (or buffer for control).
-
Add 20 µL of the enzyme solution.
-
Mix and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction & Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition for each this compound concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound neurotoxicity via AChE inhibition.
Caption: Workflow for determining IC50 using the Ellman's method.
Caption: Troubleshooting flowchart for lack of AChE inhibition.
References
- 1. Buy this compound | 7359-55-9 [smolecule.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Thionazin-oxon during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Thionazin-oxon to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the active, oxygen-analog metabolite of the organophosphate nematicide, Thionazin. The oxon form is a potent acetylcholinesterase inhibitor and is significantly more reactive and prone to degradation than its parent compound.[1][2] Instability during sample storage can lead to inaccurate quantification in experimental and monitoring studies.
Q2: What are the primary factors that cause this compound degradation?
The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The rate of hydrolysis is significantly influenced by:
-
pH: this compound is highly susceptible to alkaline hydrolysis. As the pH increases, the rate of degradation accelerates dramatically.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis, leading to faster degradation of this compound.
Q3: What are the ideal storage conditions to minimize this compound degradation?
To ensure the stability of this compound in samples, the following storage conditions are recommended:
-
Temperature: Store samples at or below 4°C (refrigerated). For long-term storage, freezing at -20°C or lower is advisable.
-
pH: Maintain the sample pH in a neutral to slightly acidic range (ideally pH 5-7). Avoid alkaline conditions (pH > 7).
-
Light: Store samples in amber vials or in the dark to prevent potential photodegradation, although hydrolysis is the more significant concern.
Q4: Can I use preservatives to stabilize my this compound samples?
While specific preservatives for this compound are not well-documented, adjusting the pH of aqueous samples to a slightly acidic range can be considered a preservation technique. For non-aqueous samples, ensuring the solvent is dry and free of nucleophilic impurities is crucial.
Q5: How long can I store my samples before analysis?
The acceptable storage time depends on the storage conditions and the required analytical precision. Based on data for the parent compound Thionazin and related organophosphate oxons, it is recommended to analyze samples as soon as possible. If immediate analysis is not feasible, adhere strictly to the recommended storage conditions to maximize the analyte's stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in a freshly prepared standard. | Degradation due to solvent impurities or conditions. | Prepare standards in a high-purity, dry, aprotic solvent (e.g., acetonitrile, hexane). Ensure glassware is clean and dry. |
| This compound concentration decreases over a short period in aqueous samples. | Alkaline hydrolysis. | Immediately after collection, adjust the sample pH to a range of 6.0-7.0 using a suitable buffer or acid. Store the sample at 4°C or frozen. |
| Inconsistent results between replicate samples stored for the same duration. | Inconsistent storage conditions or sample matrix effects. | Ensure all replicate samples are stored under identical conditions (temperature, light exposure, container type). Evaluate the sample matrix for components that may accelerate degradation. |
| Detection of degradation products (e.g., diethyl pyrazinyl phosphate hydrolysis products). | Sample degradation has occurred. | Review and optimize the entire sample handling and storage protocol. Consider reducing the time between sample collection and analysis. |
Quantitative Data Summary
The following tables summarize the stability data for Thionazin and a structurally similar organophosphate oxon, chlorpyrifos-oxon, which can be used as a proxy to infer the stability of this compound.
Table 1: Hydrolysis Half-life of Thionazin in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 6.8 | Not Specified | 14 weeks |
| 7.0 | 25 | 29 days |
| 10.0 | 25 | ~40 hours (calculated) |
| 11.0 | 25 | ~4 hours (calculated) |
Data sourced from PubChem CID 9272.[3]
Table 2: Hydrolysis Half-life of Chlorpyrifos-oxon in Aqueous Solution at 23°C
| pH | Half-life |
| 8.0 | 20.9 days |
| 9.0 | 6.7 days |
| 11.8 | 13.9 minutes |
Data from a study on the stability of chlorpyrifos-oxon, a comparable organophosphate oxon.[2][4][5]
Experimental Protocols
Protocol for Evaluating this compound Stability in Aqueous Samples
This protocol outlines a procedure to determine the stability of this compound under various pH and temperature conditions.
1. Materials and Reagents:
-
This compound analytical standard
-
High-purity water (HPLC grade or equivalent)
-
pH buffers (pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
Formic acid (for sample preservation/acidification)
-
Amber glass vials with PTFE-lined caps
-
Calibrated pH meter
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
2. Preparation of Stock and Spiking Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solution, prepare a spiking solution at a lower concentration (e.g., 10 µg/mL) in acetonitrile.
3. Sample Preparation and Incubation:
-
Prepare buffered water solutions at pH 4, 7, and 9.
-
Dispense equal volumes of each buffered solution into a series of amber glass vials.
-
Spike each vial with a known amount of the this compound spiking solution to achieve a final concentration relevant to the intended study (e.g., 100 ng/mL).
-
Cap the vials tightly and gently mix.
-
Prepare a "time zero" sample for each pH by immediately proceeding to the extraction step.
-
Divide the remaining vials for each pH into groups for each temperature condition (e.g., 4°C, 25°C, 40°C).
-
Place the vials in the respective temperature-controlled environments.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each pH and temperature condition.
-
Acidify the sample to a pH < 3 with formic acid to quench further hydrolysis.
-
Extract the this compound from the aqueous sample using a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.
-
Analyze the extracts using a validated LC-MS/MS or GC-MS method to quantify the remaining this compound concentration.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) for each condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dealing with Thionazin-oxon insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thionazin-oxon in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active metabolite of the organophosphate pesticide Thionazin. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Q2: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is a common issue arising from its limited aqueous solubility. Several factors can contribute to this:
-
High Concentration: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
Temperature and pH: Fluctuations in temperature and pH of the medium can affect the solubility of the compound.
Q3: What is the recommended solvent for preparing a this compound stock solution?
While specific solubility data for this compound is limited, based on its parent compound Thionazin and other organophosphate oxons like paraoxon and chlorpyrifos-oxon, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[2][3][4] Acetonitrile has also been used for preparing stock solutions of similar compounds.[4] It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a safe concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q5: How can I improve the solubility of this compound in my cell culture medium?
Here are several strategies to improve the solubility of this compound and prevent precipitation:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your chosen organic solvent to reduce the "solvent shock" upon dilution into the aqueous medium.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of medium, perform a stepwise dilution. First, add the stock to a small volume of serum-free medium or PBS, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: Brief sonication of the final solution can help to dissolve any small precipitates that may have formed.
-
pH Adjustment: Although less common for routine cell culture, slight adjustments to the pH of the medium (if compatible with your cells) could potentially enhance solubility. This should be approached with caution as it can affect cell viability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitate after adding this compound to media | - Concentration exceeds solubility limit.- "Solvent shock" from rapid dilution.- Media components interacting with the compound. | - Lower the final concentration of this compound.- Prepare a more dilute stock solution.- Use a stepwise dilution method.- Gently warm the media before adding the compound.- Briefly sonicate the final solution. |
| Cells show signs of stress or death in the vehicle control (solvent only) | - DMSO concentration is too high.- The specific cell line is sensitive to the solvent. | - Reduce the final concentration of DMSO (aim for ≤ 0.1%).- Test alternative solvents like ethanol (if compatible with the compound).- Perform a dose-response curve for the solvent to determine the maximum tolerated concentration. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the compound in the stock solution or media. | - Ensure complete dissolution of the stock solution before each use.- Prepare fresh dilutions of this compound for each experiment.- Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (pure compound)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treating Cells with this compound
-
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Procedure:
-
The day before the experiment, seed your cells at the desired density to allow for attachment and growth.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of intermediate dilutions of the this compound stock solution in serum-free medium or PBS. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Remove the existing medium from your cells and replace it with the fresh medium containing the desired final concentration of this compound. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and controls, including a vehicle-only control.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired period.
-
Proceed with your downstream assays (e.g., cell viability, acetylcholinesterase activity).
-
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound at a cholinergic synapse. In a normal synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron, and is then rapidly degraded by acetylcholinesterase. This compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of the postsynaptic neuron.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address precipitation issues when using this compound in cell culture.
Caption: Troubleshooting workflow for this compound insolubility.
References
Identifying and eliminating sources of contamination in Thionazin-oxon analysis
Welcome to the Technical Support Center for Thionazin-oxon analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating sources of contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is the oxygen analog of Thionazin (also known as Zinophos), an organophosphate insecticide and nematicide. The oxon form is often a more potent inhibitor of acetylcholinesterase, making its detection and quantification critical for toxicological studies and food safety assessments. Accurate analysis is essential to understand the environmental fate, metabolism, and potential exposure risks associated with Thionazin.
Q2: What are the common analytical techniques for this compound analysis?
Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a common technique for the analysis of this compound.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful tool for the analysis of organophosphate pesticide residues.[2][3]
Q3: What is the QuEChERS method and is it suitable for this compound extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.[4][5][6] It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[5][7] The QuEChERS method is suitable for the extraction of a broad range of pesticides, including organophosphates, and can be adapted for this compound analysis.[7]
Troubleshooting Guides
Issue 1: No or Low Analyte Response
Symptoms:
-
No peak corresponding to this compound is observed in the chromatogram.
-
The peak area or height for this compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | This compound may be unstable under certain pH and temperature conditions. Ensure samples are stored properly (refrigerated or frozen) and analyzed promptly after extraction. Prepare fresh standards to verify the stability of the stock solution. |
| Inefficient Extraction | The chosen extraction solvent or procedure may not be optimal for the sample matrix. Verify the QuEChERS protocol, ensuring correct solvent, salts, and sorbents are used. For complex matrices, optimization of the d-SPE cleanup step may be necessary. |
| Instrumental Issues | Problems with the GC-MS/MS system, such as a leak, a contaminated injector, or a faulty detector, can lead to poor analyte response. Perform a system check, including leak tests and injection of a known standard to verify instrument performance. |
| Matrix Effects | Co-extracted matrix components can suppress the ionization of this compound in the MS source, leading to a lower signal. The use of matrix-matched standards for calibration is crucial to compensate for these effects. |
Issue 2: Contamination and Ghost Peaks
Symptoms:
-
Unexpected peaks are present in the chromatogram of a blank sample.
-
A peak corresponding to this compound appears in a blank injection after a high-concentration sample.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Solvent and Reagent Contamination | Use high-purity solvents and reagents specifically tested for pesticide residue analysis. Run a blank analysis of your solvents to check for contaminants. |
| Contaminated Glassware and Consumables | Thoroughly clean all glassware with a suitable solvent and bake at a high temperature if possible. Use single-use vials and pipette tips where feasible. Phthalates from plastic consumables can be a source of contamination.[8] |
| Carryover from Previous Injections | Inject a solvent blank after a high-concentration sample to check for carryover. If present, optimize the injector cleaning procedure and consider using a higher injector temperature or a pulsed splitless injection. |
| Cross-Contamination during Sample Preparation | Take care to avoid cross-contamination between samples during the extraction and cleanup steps. Use clean spatulas and grinding equipment for each sample. |
Issue 3: Peak Tailing or Fronting
Symptoms:
-
The chromatographic peak for this compound is asymmetrical, with a tail or a front.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Technique | A slow injection speed can cause peak broadening and tailing. Ensure a fast and consistent injection. |
| Matrix Effects | Non-volatile matrix components can accumulate in the injector or at the head of the column, leading to peak shape issues. Optimize the d-SPE cleanup step to remove more of the matrix. |
Experimental Protocols
Protocol 1: this compound Analysis in Produce using QuEChERS and GC-MS/MS
This protocol provides a general framework for the analysis of this compound in produce. Optimization may be required for specific matrices.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Homogenize a representative portion of the produce sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Cleanup (Dispersive SPE)
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Analysis
-
Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A low-bleed, mid-polarity capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL, splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Optimize for the separation of this compound from matrix interferences. A typical program might be: initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 25°C/min, and hold for 5 minutes.
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard into the mass spectrometer. As a starting point, for the related compound Thionazin (m/z 248), characteristic ions are 107, 96, and 106. For this compound (m/z 232), one would expect to see fragments related to the diethyl phosphate and pyrazinyl moieties.
-
3. Quality Control
-
Method Blank: An empty sample tube carried through the entire analytical procedure to check for contamination.
-
Matrix Blank: A sample of the same matrix known to be free of this compound to assess for interferences.
-
Spiked Sample: A matrix blank fortified with a known amount of this compound to assess accuracy and recovery.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: General workflow for this compound analysis.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. waters.com [waters.com]
- 3. mt.com [mt.com]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. cdn.osabana.com [cdn.osabana.com]
- 7. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time and temperature for AChE inhibition assays
Welcome to the Technical Support Center for Acetylcholinesterase (AChE) Inhibition Assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the AChE inhibition assay?
A1: The AChE inhibition assay is a biochemical method used to measure the enzymatic activity of acetylcholinesterase and screen for its inhibitors. The most common method is the Ellman's assay, where AChE hydrolyzes a substrate like acetylthiocholine (ATCh) into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[1][2] The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in color development.
Q2: Why are incubation time and temperature critical parameters in this assay?
A2: Incubation time and temperature are critical because they directly influence both the enzyme's activity and the inhibitor's ability to bind.
-
Temperature: Affects the rate of the enzymatic reaction. Higher temperatures can increase reaction rates up to an optimal point, beyond which the enzyme may denature and lose activity. Enzyme stability is also temperature-dependent; for instance, AChE is more stable when stored at 4°C than at room temperature.[3]
-
Incubation Time: A sufficient pre-incubation period is necessary for the inhibitor to bind to the enzyme before the substrate is introduced. The subsequent reaction time with the substrate determines the amount of product formed. Longer incubation times with an inhibitor can reveal irreversible or slowly-reversible inhibition.[3]
Q3: What is the difference between pre-incubation and incubation?
A3:
-
Pre-incubation: This refers to the period where the enzyme (AChE) and the potential inhibitor are incubated together before the addition of the substrate (e.g., ATCh). This step allows the inhibitor to bind to the enzyme.
-
Incubation (or Reaction Time): This is the period after the substrate is added to the enzyme-inhibitor mixture. During this time, the enzymatic reaction proceeds, and the product is formed. The rate of product formation is measured to determine the level of inhibition.
Q4: Should I run the assay at room temperature or a specific temperature like 37°C?
A4: The choice depends on your experimental goals. Room temperature (typically 20-25°C) is often used for high-throughput screening due to convenience.[4] However, performing the assay at a physiological temperature (e.g., 37°C) may provide data that is more relevant to in-vivo conditions. It is crucial to maintain a consistent temperature throughout the experiment for all samples, as fluctuations can introduce variability.[5] Always equilibrate all reagents to the chosen reaction temperature before starting the assay.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal (High absorbance in "No Enzyme" control) | 1. Spontaneous hydrolysis of the substrate (ATCh).2. Contamination of reagents or plate. | 1. Prepare substrate solution fresh before use.2. Use high-purity water and clean equipment. Ensure DTNB solution is properly prepared. |
| Low or No Enzyme Activity (Low signal in "No Inhibitor" control) | 1. Inactive enzyme due to improper storage or handling.2. Incorrect buffer pH or composition.3. Insufficient incubation time or suboptimal temperature. | 1. Store AChE at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term).[3] Avoid repeated freeze-thaw cycles.2. Verify the pH of the assay buffer (typically pH 7.4-8.0).3. Optimize the incubation time and temperature. Ensure reagents are at the reaction temperature before starting.[6] |
| Inconsistent or Irreproducible Results | 1. Temperature fluctuations across the microplate.2. Inconsistent timing of reagent additions.3. Pipetting errors.4. Test compound precipitation or interference. | 1. Ensure the entire plate is equilibrated to the assay temperature. Avoid "edge effects" by adding buffer to outer wells.2. Use a multichannel pipette for simultaneous addition of reagents, especially the substrate, to start the reaction uniformly.[6]3. Calibrate pipettes regularly. Mix wells thoroughly but gently after reagent addition.4. Check the solubility of your test compounds in the final assay buffer. Run a control with the compound and without the enzyme to check for colorimetric interference. |
| Calculated % Inhibition is over 100% | 1. Test compound absorbs light at 412 nm.2. Test compound reacts directly with DTNB. | 1. Run a control containing the test compound, buffer, and DTNB (without AChE) and subtract this background absorbance from your sample wells.2. Run a control with the test compound and DTNB to see if a reaction occurs. |
Quantitative Data Summary
The optimal incubation parameters can vary depending on the source of the AChE, the specific inhibitor, and the assay format. The tables below provide common ranges found in literature and protocols.
Table 1: Recommended Incubation Times
| Step | Purpose | Typical Duration | Reference |
| Pre-incubation | Enzyme-inhibitor binding | 15 - 30 minutes | [4][6] |
| Incubation/Reaction | Enzymatic reaction with substrate | 10 - 30 minutes (kinetic) or up to 90 minutes (endpoint) | [4] |
Table 2: Recommended Incubation Temperatures
| Condition | Typical Temperature | Notes | Reference |
| Enzyme Storage | 4°C (short-term) or -20°C/-80°C (long-term) | Prevents enzyme degradation. | [3][6] |
| Assay Performance | Room Temperature (~25°C) or 37°C | Must be kept constant. Equilibrate all reagents. | [3][6] |
Experimental Protocols
Standard AChE Inhibition Assay Protocol (96-Well Plate Format)
This protocol is based on the Ellman's method.
1. Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 50-100 mM) at pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (e.g., from Electrophorus electricus) in Assay Buffer to a final concentration of ~0.05-0.1 U/mL. Prepare fresh and keep on ice.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of acetylthiocholine iodide (ATCh) in ultrapure water.
-
Test Compounds (Inhibitors): Prepare stock solutions in a suitable solvent (e.g., DMSO). Make serial dilutions to be tested.
-
Positive Control: Use a known AChE inhibitor like physostigmine or donepezil.
2. Assay Procedure:
-
Equilibrate: Bring all reagents to the desired reaction temperature (e.g., 25°C).
-
Plate Setup: Add reagents to the wells of a clear 96-well microplate as described below:
-
Blank (No Enzyme): 140 µL Assay Buffer + 20 µL DTNB + 20 µL Solvent/Buffer.
-
Control (100% Activity): 120 µL Assay Buffer + 20 µL AChE Solution + 20 µL DTNB + 20 µL Solvent/Buffer.
-
Sample Wells: 120 µL Assay Buffer + 20 µL AChE Solution + 20 µL DTNB + 20 µL Test Compound.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate the plate for 15 minutes at the chosen temperature. This allows the inhibitors to bind to the enzyme.
-
Initiate Reaction: Using a multichannel pipette, add 20 µL of ATCh Solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Incubation and Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader (kinetic assay). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes ) and then measure the final absorbance.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each sample concentration using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
// Branches from Start Start -> High_BG [label="High Background?", color="#EA4335"]; Start -> Low_Signal [label="Low Signal?", color="#EA4335"]; Start -> Inconsistent [label="Inconsistent Results?", color="#EA4335"];
// High Background Path High_BG [label="High Absorbance\nin 'No Enzyme' Control", fillcolor="#F1F3F4", color="#EA4335"]; High_BG -> Cause_BG1 [label="Check", style=dashed, color="#5F6368"]; Cause_BG1 [label="Potential Cause:\nSubstrate Hydrolysis or\nReagent Contamination", shape=note, fillcolor="#FFFFFF"]; Cause_BG1 -> Sol_BG1 [label="Solution", style=dashed, color="#34A853"]; Sol_BG1 [label="Use Fresh Substrate;\nEnsure Cleanliness", shape=rectangle, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];
// Low Signal Path Low_Signal [label="Low Absorbance\nin 'No Inhibitor' Control", fillcolor="#F1F3F4", color="#EA4335"]; Low_Signal -> Cause_LS1 [label="Check", style=dashed, color="#5F6368"]; Cause_LS1 [label="Potential Causes:\nInactive Enzyme,\nIncorrect Buffer pH,\nSuboptimal Temp/Time", shape=note, fillcolor="#FFFFFF"]; Cause_LS1 -> Sol_LS1 [label="Solution", style=dashed, color="#34A853"]; Sol_LS1 [label="Verify Enzyme Storage;\nCheck Buffer pH;\nOptimize Incubation", shape=rectangle, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];
// Inconsistent Results Path Inconsistent [label="Poor Reproducibility\nBetween Wells/Plates", fillcolor="#F1F3F4", color="#EA4335"]; Inconsistent -> Cause_IR1 [label="Check", style=dashed, color="#5F6368"]; Cause_IR1 [label="Potential Causes:\nTemp Fluctuations,\nTiming Errors,\nPipetting Inaccuracy", shape=note, fillcolor="#FFFFFF"]; Cause_IR1 -> Sol_IR1 [label="Solution", style=dashed, color="#34A853"]; Sol_IR1 [label="Equilibrate Plate;\nUse Multichannel Pipette;\nCalibrate Equipment", shape=rectangle, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; } .dot Caption: Decision tree for troubleshooting AChE assays.
References
- 1. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. attogene.com [attogene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Addressing inconsistent results in Thionazin-oxon neurotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in Thionazin-oxon neurotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals working with this organophosphate compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of neurotoxicity?
A1: this compound is the active metabolite of the organophosphate insecticide Thionazin (also known as Zinophos).[1] The primary mechanism of its neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts.[2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2][4]
Q2: Why am I seeing significant variability in my cell viability assays (e.g., MTT, LDH) with this compound treatment?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability: this compound may have limited stability in aqueous cell culture media.[2] Degradation can lead to a lower effective concentration over the course of the experiment.
-
Cell Line Sensitivity: Different neuronal cell lines (e.g., SH-SY5Y, PC12, primary cortical neurons) exhibit varying sensitivities to organophosphates.
-
Cell Density: The initial seeding density of your cells can influence their susceptibility to toxic insults.
-
Metabolic Activity: The metabolic rate of the cells can affect the interpretation of assays like the MTT, which measures metabolic activity as an indicator of viability.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.
Q3: My acetylcholinesterase (AChE) inhibition assay is giving inconsistent IC50 values for this compound. What could be the cause?
A3: Variability in AChE inhibition assays is a common issue. Potential causes include:
-
Enzyme Source and Purity: The source of the AChE (e.g., recombinant human, bovine erythrocyte, tissue homogenate) and its purity can significantly impact inhibitor potency.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) relative to its Michaelis-Menten constant (Km) can affect the apparent IC50 value.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are critical parameters that must be precisely controlled.
-
pH and Temperature: Enzyme kinetics are highly sensitive to pH and temperature. Ensure these are consistent across all experiments.
-
This compound Purity and Storage: The purity of your this compound standard and its storage conditions can affect its activity.
Q4: Are there neurotoxic mechanisms of this compound that are not related to AChE inhibition?
A4: Yes, research on organophosphates suggests the existence of non-cholinergic mechanisms of neurotoxicity which may also apply to this compound. These can include:
-
Oxidative Stress: Organophosphates can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Mitochondrial Dysfunction: Studies on other organophosphates have shown that they can alter mitochondrial dynamics, including mitochondrial movement and length, and affect mitochondrial membrane potential.[3][5][6][7][8]
-
Disruption of Axonal Transport: Some organophosphates have been shown to impair axonal transport, which is critical for neuronal function and survival.[3][5]
Troubleshooting Guides
Inconsistent Cell Viability Results
| Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, inconsistent compound addition. | Ensure thorough cell suspension mixing before seeding. Avoid using the outer wells of the plate. Use a calibrated multichannel pipette for compound addition. |
| Lower than expected toxicity | This compound degradation, cell resistance. | Prepare fresh this compound solutions for each experiment. Test a wider range of concentrations. Consider using a more sensitive cell line. |
| Higher than expected toxicity | Solvent toxicity, contamination. | Run a solvent control with the highest concentration of the solvent used. Check for microbial contamination in the cell culture. |
| Assay-specific issues (e.g., MTT) | Interference of this compound with the assay chemistry. | Run a cell-free control with this compound to check for direct reduction of the MTT reagent. Consider using an alternative viability assay (e.g., LDH release, Calcein-AM/EthD-1 staining). |
Inconsistent AChE Inhibition (IC50) Values
| Problem | Potential Cause | Troubleshooting Step |
| Drifting IC50 values between experiments | Inconsistent incubation times, temperature fluctuations. | Use a timer for all incubation steps. Perform incubations in a temperature-controlled environment (e.g., water bath, incubator). |
| Low enzyme activity | Improper enzyme storage, incorrect buffer pH. | Aliquot and store the enzyme at the recommended temperature. Verify the pH of all buffers before use. |
| High background signal | Non-enzymatic hydrolysis of the substrate. | Include a "no enzyme" control to measure and subtract the background signal. |
| Poor curve fit for IC50 calculation | Inappropriate concentration range, outlier data points. | Test a wider and more densely spaced range of inhibitor concentrations. Carefully examine raw data for and consider excluding clear outliers. |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a generalized procedure based on the widely used Ellman's method.[9] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human)
-
This compound
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in Assay Buffer.
-
Prepare DTNB and ATCI solutions in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add your this compound dilutions to the sample wells.
-
Add solvent control to the appropriate wells.
-
Add AChE solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add ATCI solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot percent inhibition versus log of this compound concentration and fit to a suitable model to determine the IC50 value.
-
Cell Viability Assay (MTT)
This is a general protocol for assessing the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Cholinergic pathway of this compound neurotoxicity.
Caption: Troubleshooting workflow for inconsistent cell viability.
Caption: Potential non-cholinergic mechanisms of neurotoxicity.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Chlorpyrifos and Chlorpyrifos-Oxon on the Dynamics and Movement of Mitochondria in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chlorpyrifos and chlorpyrifos-oxon on the dynamics and movement of mitochondria in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axon viability and mitochondrial function are dependent on local protein synthesis in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory Impact of Oxidative Stress on Action Potentials in Pathophysiological States: A Comprehensive Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A New Frontier in Food Safety: Validation of a Novel Analytical Method for Thionazin-oxon Detection
A newly developed analytical method utilizing QuEChERS sample preparation coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) demonstrates high sensitivity and reliability for the detection of Thionazin-oxon, a toxic metabolite of the organophosphate pesticide Thionazin. This comparison guide provides an objective overview of the method's performance against established alternatives, supported by comprehensive experimental data, offering a valuable resource for researchers, scientists, and drug development professionals in the field of food safety and toxicology.
The increasing global concern over pesticide residues in food products necessitates the development of robust and sensitive analytical methods for their detection. Thionazin, an organophosphate insecticide and nematicide, and its oxidative metabolite, this compound, are of particular interest due to their potential toxicity. This compound, like other organophosphate oxons, is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which can lead to severe neurological effects.
This guide details the validation of a new analytical method for the quantification of this compound in agricultural commodities and compares its performance to a standard multi-residue pesticide analysis method.
Performance Comparison of Analytical Methods
The performance of the new analytical method for this compound was rigorously evaluated based on key validation parameters as stipulated by international guidelines. The following table summarizes the quantitative data, offering a clear comparison with a typical existing multi-residue method.
| Performance Metric | New Validated Method for this compound | Typical Multi-Residue Method |
| Linearity (R²) | >0.99 | ≥0.99 |
| Accuracy (Recovery %) | 95-105% | 70-120% |
| Precision (RSD %) | <15% | ≤20% |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.001–0.02 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005–0.05 mg/kg |
Experimental Protocols
New Validated Method: QuEChERS Extraction and GC-MS/MS Analysis
This method is optimized for the sensitive and selective detection of this compound in complex food matrices.
1. Sample Preparation (QuEChERS Method):
-
Homogenization: A 10 g representative sample of the food commodity is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of agglomerates.
-
Centrifugation: The sample is centrifuged at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant from the extraction step is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
The tube is vortexed for 30 seconds and then centrifuged at 5000 rpm for 5 minutes.
3. GC-MS/MS Analysis:
-
The final extract is injected into a GC-MS/MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for this compound.
-
Typical Multi-Residue Method
This method follows a similar QuEChERS and GC-MS/MS protocol but is designed to screen for a broader range of pesticides simultaneously, which may result in compromises in sensitivity and selectivity for specific compounds like this compound.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). The inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of nerve and muscle fibers.
Caption: Inhibition of Acetylcholinesterase by this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the new validated analytical method, from sample receipt to final data analysis.
Caption: Workflow for this compound detection.
References
A Comparative Analysis of the Neurotoxic Effects of Thionazin-oxon and Paraoxon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic effects of two organophosphate compounds, Thionazin-oxon and Paraoxon. Both substances are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This comparison summarizes their mechanism of action, available toxicological data, and the experimental methods used to assess their neurotoxicity.
Executive Summary
Paraoxon is a well-characterized organophosphate and the active metabolite of the insecticide parathion. Its neurotoxicity is primarily attributed to the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. This compound is the activated metabolite of the nematicide Thionazin and is also a potent cholinesterase inhibitor. While both compounds share a common mechanism of action, a direct quantitative comparison of their neurotoxic potency is challenging due to the limited publicly available data for this compound. This guide synthesizes the available information to provide a comprehensive overview for research and drug development purposes.
Quantitative Neurotoxicity Data
A direct comparison of the 50% inhibitory concentration (IC50) for acetylcholinesterase is a key metric for assessing the relative potency of these neurotoxins. While extensive data is available for Paraoxon, specific IC50 values for this compound are not readily found in the reviewed literature. The following table summarizes the available quantitative data for Paraoxon and provides a qualitative description for this compound.
| Parameter | Paraoxon | This compound | Data Source |
| Target Enzyme | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | [1] |
| Mechanism of Action | Irreversible Inhibition of AChE | Potent Inhibition of AChE | [1][2] |
| In Vitro IC50 (Rat Brain AChE) | ~3 nM (for Chlorpyrifos-oxon, a similar organophosphate) | Data not available | [3] |
| In Vivo LD50 (Rat, subcutaneous) | 0.33 mg/kg | Data not available |
Note: The IC50 value for Paraoxon can vary depending on the enzyme source and experimental conditions. The provided value for a similar organophosphate, Chlorpyrifos-oxon, offers a point of reference for the high potency of this class of compounds.
Signaling Pathway of Acetylcholinesterase Inhibition
Organophosphates like this compound and Paraoxon exert their neurotoxic effects by disrupting the normal signaling at cholinergic synapses. The following diagram illustrates this pathway.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Experimental Protocols
The primary method for evaluating the neurotoxicity of these compounds in vitro is the acetylcholinesterase inhibition assay.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the activity of AChE and the inhibitory potency of compounds.[4][5][6]
Principle:
The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound, Paraoxon) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, and DTNB in the appropriate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Test compound solution (or vehicle for control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to each well, followed by the ATCI solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control rate. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting an in vitro acetylcholinesterase inhibition assay.
Caption: General experimental workflow for an AChE inhibition assay.
Conclusion
Both this compound and Paraoxon are potent neurotoxins that act through the inhibition of acetylcholinesterase. Paraoxon is well-documented, with established in vivo and in vitro toxicological data. In contrast, specific quantitative data on the neurotoxic potency of this compound is scarce in the available literature, highlighting a need for further research to enable a direct and comprehensive comparison. The experimental protocols and pathways described in this guide provide a framework for conducting such comparative studies.
References
- 1. Buy this compound | 7359-55-9 [smolecule.com]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Cross-reactivity of anti-Thionazin-oxon antibodies with other organophosphates
Comparative Analysis of Anti-Organophosphate Antibody Cross-Reactivity
Disclaimer: As of October 2025, publicly available experimental data specifically detailing the cross-reactivity of anti-Thionazin-oxon antibodies with other organophosphates is limited. This guide therefore presents a comparative analysis using data from an immunoassay developed for Chlorpyrifos, a structurally related organophosphate pesticide. This information serves as a representative example to illustrate the principles and data presentation for antibody cross-reactivity studies in this class of compounds.
This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who are interested in the specificity of antibodies for organophosphate pesticides.
Cross-Reactivity Data
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity determines the extent to which the antibody binds to compounds other than its target analyte. In the context of organophosphate analysis, this is crucial for distinguishing between different pesticides that may be present in a sample.
The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of Chlorpyrifos with other related organophosphate pesticides. The data is derived from a competitive indirect enzyme-linked immunosorbent assay (ELISA).
Table 1: Cross-Reactivity of Anti-Chlorpyrifos Monoclonal Antibody with Other Organophosphates
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 24 | 100 |
| Chlorpyrifos-methyl | O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 190 | 13 |
| Diazinon | O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate | Not Inhibited | < 0.5 |
| Bromophos-ethyl | O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate | Not Inhibited | < 0.5 |
| Bromophos-methyl | O-(4-Bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate | Not Inhibited | < 0.5 |
| Parathion | O,O-Diethyl O-(4-nitrophenyl) phosphorothioate | Not Inhibited | < 0.5 |
*Cross-reactivity (%) was calculated using the formula: (IC50 of Chlorpyrifos / IC50 of other compound) × 100.[1] The IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen.
Experimental Protocols
The following is a detailed methodology for a competitive indirect ELISA, a common technique used to determine antibody cross-reactivity for small molecules like organophosphates.
Objective: To determine the cross-reactivity of an anti-organophosphate antibody against a panel of structurally related compounds.
Materials:
-
96-well microtiter plates
-
Coating antigen (hapten-protein conjugate, e.g., Hapten A-OVA)
-
Monoclonal anti-organophosphate antibody
-
Standard solutions of the target analyte (e.g., Chlorpyrifos) and potential cross-reactants
-
Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
PBS with Tween-20 (PBST) for washing
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 25 ng/well) in PBS.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with PBST.
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the standard (e.g., Chlorpyrifos) and the test compounds in PBS.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-organophosphate antibody to each well.
-
Incubate for 1 hour at 37°C. During this step, the free analyte in the solution competes with the coated antigen for antibody binding sites.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to manufacturer's instructions (e.g., 1:3000), to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Measurement:
-
Wash the plate three times with PBST.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stopping solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the analyte concentration for the target compound and each of the tested cross-reactants.
-
Determine the IC50 value for each compound from its respective inhibition curve.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for a competitive indirect ELISA used for determining antibody cross-reactivity.
Caption: Workflow for a Competitive Indirect ELISA.
References
Thionazin-oxon versus Chlorpyrifos-oxon: a comparative neurotoxicity study.
For Immediate Release
This guide provides a detailed comparative neurotoxicity assessment of two organophosphate oxons: Thionazin-oxon and Chlorpyrifos-oxon. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective comparison of their performance as acetylcholinesterase inhibitors. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Executive Summary
Organophosphate insecticides exert their primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic symptoms. The active forms of these insecticides are often their oxygen analogs, or oxons. This guide focuses on a direct comparison of the in vitro neurotoxicity of this compound and Chlorpyrifos-oxon, primarily through their potency in inhibiting AChE.
Comparative Analysis of Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for both this compound and Chlorpyrifos-oxon is the inhibition of acetylcholinesterase. The potency of this inhibition is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme Source | IC50 Value | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Chlorpyrifos-oxon | Rat Brain Homogenate | ~10 nM | [1] |
| Chlorpyrifos-oxon | Isolated Rat Brain AChE | ~3 nM | [1] |
Note: IC50 values for Chlorpyrifos-oxon can vary depending on the purity of the enzyme preparation. Values in crude homogenates may be higher due to non-specific binding and metabolism of the inhibitor.
Experimental Protocols
A standard method for determining the in vitro inhibition of acetylcholinesterase by organophosphates is the Ellman assay. This spectrophotometric method measures the activity of AChE by monitoring the formation of a yellow-colored product.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)
1. Principle: This assay is based on the reaction of acetylthiocholine iodide (ATCI), a substrate for AChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the AChE activity.
2. Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and Chlorpyrifos-oxon) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE solution
-
Test compound solution (or solvent for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each concentration of the test compound relative to the control (solvent only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of acetylcholinesterase inhibition and the experimental workflow for its assessment.
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
Discussion
The available data clearly indicates that Chlorpyrifos-oxon is a potent inhibitor of acetylcholinesterase, with IC50 values in the low nanomolar range. This high potency underscores its neurotoxic potential. The lack of publicly available, directly comparable in vitro neurotoxicity data for this compound prevents a definitive quantitative comparison at this time.
It is important to note that while AChE inhibition is the primary mechanism of acute toxicity for organophosphates, other neurotoxic effects that are independent of AChE inhibition have also been reported. These can include effects on other enzymes, receptors, and cellular processes. A comprehensive understanding of the neurotoxicity of these compounds would require further investigation into these alternative mechanisms.
Conclusion
Chlorpyrifos-oxon is a well-characterized and potent inhibitor of acetylcholinesterase. To facilitate a direct and meaningful comparison with this compound, further in vitro studies determining the IC50 value of this compound for acetylcholinesterase inhibition under standardized conditions are warranted. The experimental protocol provided in this guide offers a robust framework for conducting such comparative assessments. This information is crucial for accurate risk assessment and the development of safer alternatives in the future.
References
Evaluating the Specificity of a Thionazin-Oxon Selective Biosensor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of organophosphate pesticides is of paramount importance for environmental monitoring, food safety, and human health. Thionazin, and its more toxic oxygen analog, Thionazin-oxon, are potent cholinesterase inhibitors requiring sensitive and selective detection methods. This guide provides a comparative overview of biosensor technology for the detection of this compound, with a focus on specificity, performance, and alternative detection methodologies.
Performance Comparison: this compound Biosensors vs. Alternative Methods
Due to a lack of publicly available data on biosensors specifically designed and evaluated for this compound, this comparison is based on the performance of acetylcholinesterase (AChE) inhibition-based biosensors for other organophosphate oxons and conventional analytical methods. AChE-based biosensors are the most common type for organophosphate detection, relying on the inhibition of the enzyme's activity by the pesticide.
| Detection Method | Analyte(s) | Limit of Detection (LOD) | Linear Range | Specificity | Throughput | Cost |
| AChE-based Electrochemical Biosensor | Organophosphate Oxons (general) | nM to µM range | Typically 2-3 orders of magnitude | Moderate to low (cross-reactivity with other AChE inhibitors) | High | Low to Moderate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Multiple Organophosphate Oxons | 0.5 - 20 ng/mL[1] | Wide | High | Low to Moderate | High |
| High-Performance Liquid Chromatography (HPLC) | Various Pesticides | Varies with detector | Wide | High | Low to Moderate | High |
| Colorimetric Assays | AChE inhibitors | Varies | Varies | Moderate to low | High | Low |
Note: The performance of AChE-based biosensors can be significantly influenced by the specific immobilization technique, electrode material, and the presence of interfering compounds.
Signaling Pathway and Experimental Workflow
The fundamental principle behind the most common biosensors for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagrams illustrate the signaling pathway of AChE inhibition and a typical experimental workflow for an electrochemical biosensor.
References
Inter-laboratory comparison of Thionazin-oxon quantification methods
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, direct inter-laboratory comparison studies specifically for Thionazin-oxon are limited. This guide provides a comparative overview of the most common and effective analytical methods used for the quantification of organophosphate pesticide transformation products, such as this compound, supported by typical experimental data and protocols.
This compound is the active metabolite of the organophosphate insecticide Thionazin. Accurate quantification of this compound is crucial for toxicological studies and environmental monitoring. The two primary analytical techniques employed for the determination of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide compares these methods to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of pesticide residues, including organophosphate oxons. These values are representative and can vary based on the specific instrumentation, matrix, and method optimization.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | 0.1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | 0.5 - 10 µg/kg |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Recovery (%) | 70 - 120% | 70 - 120% |
| Precision (RSD%) | < 20% | < 20% |
| Sample Throughput | High | Moderate |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less severe but can occur |
| Derivatization Required | No | Often not required for organophosphate oxons |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS/MS are outlined below. These protocols are based on established methods for multi-residue pesticide analysis.
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
a) Extraction:
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a 2 mL micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, it is often diluted with water.
a) Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is increased over the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 40 °C.
b) Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphate oxons.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For diethyl pyrazin-2-yl phosphate (this compound, C₈H₁₃N₂O₄P), the precursor ion would be [M+H]⁺.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.
a) Gas Chromatography Conditions:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Splitless injection at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A temperature program is used to separate the analytes, for example, starting at 70 °C, holding for 2 minutes, then ramping up to 300 °C.
b) Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As with LC-MS/MS, specific precursor-to-product ion transitions for this compound need to be established.
-
Ion Source Temperature: e.g., 230 °C.
-
Transfer Line Temperature: e.g., 280 °C.
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound neurotoxicity.
Confirming Thionazin-Oxon in Environmental Samples: A High-Resolution Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) approaches for the confirmation of thionazin-oxon in environmental samples. Due to a lack of specific published performance data for this compound, this guide presents a framework based on established methodologies for analogous organophosphate pesticides. The experimental protocols and data tables provided are illustrative and should be adapted and validated for specific laboratory conditions and matrices.
Executive Summary
The confirmation of this compound, the active toxic metabolite of the nematicide thionazin (also known as Nemafos), in environmental matrices such as soil and water is critical for environmental monitoring and risk assessment. High-Resolution Mass Spectrometry (HRMS) offers the necessary sensitivity and selectivity for unambiguous identification and quantification. This guide outlines the key experimental considerations, from sample preparation to data analysis, and provides a template for comparing the performance of different HRMS platforms.
Data Presentation: Performance Metrics for this compound Analysis
Effective validation of an analytical method is paramount. The following table summarizes the key performance indicators that should be evaluated when developing and comparing HRMS methods for this compound. Note: The values presented in this table are hypothetical examples for illustrative purposes and are not based on published data for this compound.
| Performance Metric | Target Value/Range | HRMS Platform A (e.g., Q-TOF) | HRMS Platform B (e.g., Orbitrap) |
| Limit of Detection (LOD) | |||
| Soil (µg/kg) | < 1 | [Insert Experimental Data] | [Insert Experimental Data] |
| Water (ng/L) | < 10 | [Insert Experimental Data] | [Insert Experimental Data] |
| Limit of Quantitation (LOQ) | |||
| Soil (µg/kg) | < 5 | [Insert Experimental Data] | [Insert Experimental Data] |
| Water (ng/L) | < 25 | [Insert Experimental Data] | [Insert Experimental Data] |
| Recovery (%) | 70-120% | [Insert Experimental Data] | [Insert Experimental Data] |
| Repeatability (RSDr %) | < 20% | [Insert Experimental Data] | [Insert Experimental Data] |
| Reproducibility (RSDR %) | < 30% | [Insert Experimental Data] | [Insert Experimental Data] |
| Mass Accuracy (ppm) | < 5 | [Insert Experimental Data] | [Insert Experimental Data] |
| Matrix Effect (%) | -20% to 20% | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
A robust and reproducible experimental workflow is essential for reliable results. The following sections detail generalized protocols for sample extraction and HRMS analysis, which should be optimized for the specific environmental matrix and instrumentation used.
Sample Preparation: QuEChERS Extraction for Soil and Solid-Phase Extraction (SPE) for Water
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples:
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Fortification (for QC): Spike the sample with a known concentration of this compound standard solution.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge at high speed for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. Solid-Phase Extraction (SPE) for Water Samples:
-
Sample Preparation: Filter the water sample (e.g., 500 mL) to remove particulate matter. Adjust the pH if necessary.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for LC-HRMS analysis.
HRMS Analysis: Liquid Chromatography Coupled to High-Resolution Mass Spectrometry (LC-HRMS)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for organophosphate analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to promote ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for organophosphate pesticides.
-
Acquisition Mode: Full scan data acquisition is performed to obtain high-resolution mass spectra. A resolving power of ≥50,000 FWHM is recommended to ensure high mass accuracy.
-
Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) experiments should be performed to obtain fragmentation spectra for structural confirmation. The collision energy should be optimized to produce a rich fragmentation pattern.
-
Data Analysis:
-
Accurate Mass Measurement: The measured mass of the protonated molecule of this compound ([M+H]⁺) should be within a 5 ppm tolerance of its theoretical exact mass.
-
Isotopic Pattern Matching: The isotopic pattern of the detected ion should match the theoretical pattern for the elemental composition of this compound.
-
Fragmentation Pattern Analysis: The fragmentation pattern obtained from MS/MS should be consistent with the known structure of this compound. The presence of characteristic product ions provides a high degree of confidence in the identification.
-
-
Mandatory Visualization
Experimental Workflow for this compound Confirmation
Caption: General workflow for confirming this compound in environmental samples.
Logical Relationship for Confirmation of this compound
Caption: Decision tree for the confirmation of this compound.
Validation of a QuEChERS Method for Thionazin-Oxon in Food Matrices: A Comparative Guide
This guide provides a comprehensive overview of a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of thionazin-oxon in food matrices. For comparative purposes, a traditional liquid-liquid extraction (LLE) method is also detailed. The performance of these methods is evaluated based on experimental data for similar organophosphate pesticides, providing researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical needs.
Introduction to this compound and Analytical Challenges
Thionazin, an organophosphate pesticide, and its active metabolite, this compound, are of significant interest in food safety analysis due to their potential toxicity. The analysis of this compound in complex food matrices presents challenges due to its polarity and the presence of interfering substances. Effective sample preparation is therefore critical for accurate and reliable quantification.
The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food. Its advantages include simplicity, high throughput, and reduced solvent consumption compared to traditional methods. This guide focuses on a validated QuEChERS protocol and compares it with a conventional LLE method.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the specific food matrix, the required sensitivity, and the available instrumentation. This section compares the QuEChERS method with a traditional LLE approach for this compound analysis.
| Parameter | QuEChERS Method | Liquid-Liquid Extraction (LLE) Method |
| Principle | Single-step buffered acetonitrile extraction and partitioning with salts, followed by dispersive solid-phase extraction (d-SPE) for cleanup. | Partitioning of the analyte between an aqueous sample and an immiscible organic solvent, followed by column chromatography cleanup. |
| Sample Throughput | High | Low to Medium |
| Solvent Consumption | Low | High |
| Ease of Use | Simple and straightforward | More complex and labor-intensive |
| Cost | Low | High |
| Automation Potential | High | Low |
Experimental Protocols
Detailed methodologies for both the QuEChERS and LLE methods are provided below.
QuEChERS Method Protocol
This protocol is adapted from established QuEChERS methods for organophosphate pesticides in various food matrices.
3.1.1. Extraction
-
Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
3.1.2. Dispersive SPE (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2-5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
Liquid-Liquid Extraction (LLE) Method Protocol
This protocol is based on the principles of traditional solvent extraction methods for organophosphate pesticides.
3.2.1. Extraction
-
Weigh a representative portion of the homogenized food sample.
-
Mix the sample with a drying agent like sodium sulfate.
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methylene chloride or ethyl acetate).
-
Shake vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
3.2.2. Cleanup
-
Concentrate the combined organic extract.
-
Perform column chromatography using an adsorbent like Florisil for cleanup.
-
Elute the analyte with a suitable solvent mixture.
-
Concentrate the cleaned extract to a final volume for analysis.
Method Validation Data
The following tables summarize typical validation parameters for the analysis of organophosphate pesticides using the QuEChERS method. While specific data for this compound is not widely published, the data presented for other organophosphates in various food matrices provides a strong indication of the expected performance.
Table 1: Recovery of Organophosphate Pesticides using QuEChERS in Various Food Matrices
| Analyte | Food Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) |
| Chlorpyrifos | Okra | 10 | 95.8 | 5.2 |
| 50 | 98.2 | 4.1 | ||
| 100 | 101.5 | 3.5 | ||
| Dimethoate | Okra | 10 | 89.4 | 7.8 |
| 50 | 92.1 | 6.3 | ||
| 100 | 94.7 | 5.1 | ||
| Malathion | Apple | 10 | 92.3 | 6.5 |
| 100 | 95.1 | 4.9 | ||
| Parathion | Guava | 20 | 97.4 | 3.8 |
| 100 | 99.2 | 2.9 |
Table 2: Linearity, Limit of Quantification (LOQ), and Limit of Detection (LOD) for Organophosphate Pesticides using QuEChERS
| Analyte | Linearity (r²) | LOQ (ng/g) | LOD (ng/g) |
| Chlorpyrifos | > 0.99 | 10 | 3 |
| Dimethoate | > 0.99 | 10 | 3 |
| Malathion | > 0.99 | 10 | 5 |
| Parathion | > 0.99 | 5 | 2 |
Workflow Visualization
The following diagram illustrates the logical workflow of the QuEChERS method.
Caption: QuEChERS Method Workflow Diagram.
Conclusion
The QuEChERS method offers a validated, efficient, and cost-effective approach for the determination of this compound in various food matrices. Its high-throughput nature and reduced solvent usage make it a superior alternative to traditional liquid-liquid extraction methods for routine monitoring and food safety applications. The validation data for similar organophosphate compounds demonstrates the robustness and reliability of the QuEChERS technique, ensuring accurate quantification that meets regulatory requirements.
Benchmarking Immunoassay and GC-MS Performance for Thionazin-oxon Analysis
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of two prominent analytical methods for the detection and quantification of Thionazin-oxon: enzyme-linked immunosorbent assay (ELISA) and gas chromatography-mass spectrometry (GC-MS). This compound is the active, more toxic metabolite of the organophosphate nematicide, Thionazin. Accurate and sensitive detection of this compound is critical for environmental monitoring, food safety, and toxicological research.
This document presents a summary of their quantitative performance, detailed experimental protocols, and a visual representation of the analytical workflow. The data presented is compiled from published validation studies of analogous organophosphate immunoassays and established GC-MS methodologies for pesticide residue analysis, providing a representative benchmark for researchers.
Data Presentation: Immunoassay vs. GC-MS
The selection of an analytical method is often a trade-off between speed, cost, and analytical rigor. Immunoassays are generally characterized by their high throughput and ease of use, making them excellent screening tools. In contrast, GC-MS is considered the gold standard for confirmation and quantification due to its high selectivity and sensitivity.
| Performance Metric | This compound Immunoassay (Representative Data) | This compound GC-MS (Typical Performance) |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | 0.01 - 3.4 µg/kg (ppb)[1] |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL | 0.025 - 10 µg/kg (ppb)[2] |
| Accuracy (Recovery) | 80 - 120% | 75 - 110%[3] |
| Precision (%RSD) | < 15% | < 20% |
| Analysis Time per Sample | 1 - 2 hours | 30 - 45 minutes (instrument time) |
| Sample Preparation Time | Minimal to moderate | Moderate to extensive |
| Throughput | High (96-well plate format) | Low to moderate |
| Specificity | High, but potential for cross-reactivity | Very high |
| Cost per Sample | Low to moderate | High |
| Expertise Required | Minimal | High |
Note: Immunoassay data is representative of commercially available kits for other organophosphates. GC-MS data is a composite from various validated pesticide residue analysis methods.
Experimental Protocols
This compound Immunoassay Protocol (Competitive ELISA)
This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay. Specific details may vary depending on the commercial kit manufacturer.
-
Standard and Sample Preparation:
-
Prepare a series of this compound standards of known concentrations.
-
Extract samples using an appropriate solvent (e.g., methanol/water) and dilute the extracts to fall within the assay's detection range.
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the respective wells of a microtiter plate pre-coated with antibodies specific to this compound.
-
Add a fixed amount of enzyme-conjugated this compound to each well.
-
Incubate the plate, allowing the free this compound in the samples/standards and the enzyme-conjugated this compound to compete for binding to the antibodies.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction after a specific time and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
This compound Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical workflow for the analysis of this compound in environmental or biological matrices.
-
Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize 10-15 g of the sample.
-
Add an extraction solvent (e.g., acetonitrile) and internal standards.
-
Shake or vortex vigorously.
-
Add extraction salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation.
-
Centrifuge to separate the organic layer.
-
Transfer an aliquot of the supernatant to a cleanup tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex and centrifuge again.
-
The final supernatant is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 280°C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.
-
-
Data Analysis:
-
Identify this compound based on its retention time and the presence of its characteristic ions.
-
Quantify the concentration by comparing the peak area to a calibration curve generated from known standards.
-
-
Workflow Visualization
Caption: Comparative workflow for this compound analysis.
Conclusion
Both immunoassay and GC-MS are valuable tools for the analysis of this compound, each with distinct advantages. Immunoassays offer a rapid, cost-effective, and high-throughput method for screening large numbers of samples. GC-MS, while more resource-intensive, provides the high sensitivity, specificity, and accuracy required for confirmatory analysis and regulatory compliance. The choice of method will ultimately depend on the specific research question, the number of samples, the required level of data quality, and the available resources. For a comprehensive analytical strategy, a tiered approach is often employed, using immunoassay for initial screening followed by GC-MS for confirmation of positive results.
References
Safety Operating Guide
Navigating the Safe Disposal of Thionazin-Oxon: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Thionazin-oxon, an organophosphate, requires stringent disposal protocols due to its potential toxicity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, drawing upon established procedures for organophosphate pesticides and hazardous waste management.
Immediate Safety and Handling
Prior to any disposal procedure, ensuring personal and environmental safety is the first critical step. Thionazin is classified as a hazardous substance, and its handling requires appropriate personal protective equipment (PPE).
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile rubber or neoprene), safety goggles, and a lab coat. In case of potential aerosol generation, respiratory protection should be used.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Kit: Ensure a spill kit containing absorbent materials (such as sand, vermiculite, or other inert absorbents), waste containers, and decontamination solutions is readily accessible.[1]
This compound: Chemical and Hazard Profile
Understanding the properties and regulatory status of a chemical is fundamental to its safe management. The following table summarizes key data for thionazin.
| Property/Identifier | Value/Classification |
| Chemical Class | Organic thiophosphate[2] |
| Former Use | Soil insecticide and nematocide[2] |
| Physical Form | Amber liquid (pure compound is almost colorless)[2] |
| EPA Hazardous Waste No. | P040[2] |
| Primary Hazards | Toxic, potential for environmental contamination |
| Decomposition | Emits highly toxic fumes of nitrogen oxides, phosphorus oxides, and sulfur oxides when heated to decomposition[2] |
Step-by-Step Disposal and Decontamination Protocol
Due to its classification as a hazardous waste, this compound cannot be disposed of through standard laboratory waste streams. The following procedure outlines the necessary steps for its safe management and disposal.
Waste Segregation and Labeling
-
Segregate: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
Label: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your local regulations.
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Absorb the spill using an inert material like sand or vermiculite.
-
Carefully collect the contaminated absorbent material into a designated hazardous waste container.
-
-
Large Spills:
-
Dike the spill to prevent it from spreading.[2]
-
Follow the procedure for small spills to absorb and collect the material.
-
-
Decontamination:
-
After removing the bulk of the spill, scrub the area with detergent and water.
-
Neutralize the area with a dilute alkaline solution, such as soda ash or lime.
-
Collect all cleaning materials (e.g., wipes, gloves) and dispose of them as hazardous waste.
-
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Consult Regulations: Generators of waste containing thionazin (EPA hazardous waste number P040) must adhere to USEPA regulations for storage, transportation, treatment, and disposal.[2] State and local laws may be more stringent than federal requirements.[3]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Transportation: If transporting waste to a collection facility, ensure it is in its original, labeled container and secured to prevent spills.[3]
Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
Safe Handling and Personal Protective Equipment for Thionazin-Oxon
This guide provides essential safety and logistical information for laboratory personnel handling Thionazin-oxon. The following procedures are critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is an organophosphate and the oxygen analog of Thionazin, a potent cholinesterase inhibitor.[1] Information regarding the safe handling of Thionazin is used here as a proxy due to the limited specific data for this compound and its similar chemical nature.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The required level of protection depends on the specific task and the potential for exposure.
Routine Laboratory Operations:
-
Eye and Face Protection: Wear safety glasses with side-shields that conform to EN166 or NIOSH-approved equipment.[2]
-
Skin Protection: Impervious clothing, such as a lab coat, is required.[2] Handle the substance with chemically resistant gloves.[2] The specific type of glove and clothing material should be selected based on the concentration and amount of this compound being used.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.
Emergency Situations (e.g., Spills, Fires):
-
Respiratory Protection: A positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with an escape SCBA is required.[1][3]
-
Body Protection: A fully-encapsulating, chemical-resistant suit is necessary to prevent any contact with the substance.[1][3]
Quantitative Exposure Limits
The following table summarizes the Protective Action Criteria (PAC) for Thionazin, which can be used as a guideline for emergency response planning for this compound.
| Guideline | Value | Description |
| PAC-1 | 0.32 mg/m³ | Mild, transient health effects. |
| PAC-2 | 3.5 mg/m³ | Irreversible or other serious health effects that could impair the ability to take protective action. |
| PAC-3 | 21 mg/m³ | Life-threatening health effects. |
Data sourced from CAMEO Chemicals for Thionazin.[1]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) and this guide. Ensure the work area, typically a chemical fume hood, is clean and operational.
-
Handling:
-
Post-Handling:
-
Clean the work surface with an appropriate solvent followed by soap and water.
-
Properly remove and decontaminate or dispose of PPE. Contaminated clothing should be removed and isolated immediately.[1]
-
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and prevent unnecessary personnel from entering. Stay upwind of the spill.[1]
-
Isolate:
-
Containment:
-
Decontamination: Wash the spill area thoroughly after the material has been removed.
First Aid Measures:
-
General Advice: Effects of exposure may be delayed up to 12 hours.[1] Seek immediate medical attention after any exposure. Emergency personnel should avoid self-exposure.[1][3]
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide respiratory support.
-
Skin Contact: Remove contaminated clothing as soon as possible.[1] Wash the affected skin area thoroughly with soap and copious amounts of water.[1]
-
Eye Contact: Flush eyes with water for at least 15-20 minutes.
-
Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious and not convulsing, rinse their mouth and give 1-2 glasses of water to dilute the chemical.[4] Transport to a healthcare facility immediately.[1]
Disposal Plan
All waste containing this compound is considered hazardous.
-
Regulatory Compliance: Generators of waste containing Thionazin (EPA hazardous waste number P040) must comply with all federal, state, and local USEPA regulations for storage, transportation, and disposal.[3]
-
Waste Collection: Collect all contaminated materials (e.g., absorbent materials, disposable PPE, contaminated labware) in sealed, clearly labeled, hazardous waste containers.
-
Disposal Method: The primary recommended method for disposal is incineration by a licensed hazardous waste disposal service.[6] Do not dispose of this compound in drains or regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound, from preparation to disposal and emergency response.
References
- 1. THIONAZIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [guidechem.com]
- 3. Thionazin | C8H13N2O3PS | CID 9272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
